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  • Product: (R)-2-Hydroxy-2-phenylbutyric acid
  • CAS: 3966-31-2

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to the Synthesis of (R)-2-Hydroxy-2-phenylbutyric Acid: From Starting Materials to Stereochemical Control

Foreword: The Significance of Stereochemistry in Modern Drug Development In the landscape of contemporary pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail but a critical deter...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of Stereochemistry in Modern Drug Development

In the landscape of contemporary pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail but a critical determinant of its therapeutic efficacy and safety profile. (R)-2-Hydroxy-2-phenylbutyric acid is a chiral building block of significant interest, primarily for its role as a key intermediate in the synthesis of various pharmaceuticals. Its precise three-dimensional arrangement is paramount, necessitating synthetic strategies that afford high enantiomeric purity. This guide provides an in-depth technical overview of the prevalent methodologies for the synthesis of (R)-2-Hydroxy-2-phenylbutyric acid, with a focus on the selection of starting materials and the implementation of stereoselective transformations. It is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of chiral synthesis with a view towards practical application and scalability.

Retrosynthetic Analysis: Identifying Key Disconnections and Starting Materials

A logical approach to the synthesis of any target molecule begins with a retrosynthetic analysis. For (R)-2-Hydroxy-2-phenylbutyric acid, we can envision several key disconnections that lead us to readily available starting materials.

Target (R)-2-Hydroxy-2-phenylbutyric acid Intermediate1 2-Oxo-4-phenylbutyric acid Target->Intermediate1 Asymmetric Reduction Intermediate2 Racemic 2-Hydroxy-4-phenylbutyric acid Target->Intermediate2 Kinetic Resolution Intermediate5 (R)-Acetoxysuccinic anhydride & Benzene Target->Intermediate5 Friedel-Crafts & Reduction Intermediate4 Benzaldehyde & Pyruvic acid Intermediate1->Intermediate4 Condensation & Esterification Intermediate3 Phenylacetonitrile & Ethyl bromide Intermediate2->Intermediate3 Alkylation & Hydrolysis

Caption: Retrosynthetic pathways to (R)-2-Hydroxy-2-phenylbutyric acid.

This analysis reveals three primary strategic approaches, each with distinct advantages and challenges:

  • Asymmetric Synthesis: The most direct approach, involving the stereoselective reduction of a prochiral ketone, 2-oxo-4-phenylbutyric acid or its esters.

  • Kinetic Resolution: The separation of a racemic mixture of 2-hydroxy-4-phenylbutyric acid or its esters, typically through enzymatic means.

  • Chiral Pool Synthesis: The utilization of a readily available chiral starting material to direct the stereochemistry of the final product.

The choice of strategy and the corresponding starting materials will depend on factors such as cost, scalability, desired enantiomeric purity, and available expertise and equipment.

Asymmetric Reduction of 2-Oxo-4-phenylbutyric Acid and its Esters: A Powerful and Direct Route

The asymmetric reduction of the prochiral ketone, 2-oxo-4-phenylbutyric acid or its esters, represents a highly convergent and atom-economical approach to (R)-2-Hydroxy-2-phenylbutyric acid. This strategy hinges on the use of a chiral reducing agent or catalyst to selectively generate the desired (R)-enantiomer.

Biocatalytic Asymmetric Reduction: Harnessing the Precision of Enzymes

Biocatalysis has emerged as a powerful tool in industrial organic synthesis due to the high enantioselectivity and mild reaction conditions offered by enzymes. Various microorganisms and isolated enzymes have been successfully employed for the asymmetric reduction of 2-oxo-4-phenylbutyric acid and its derivatives.

A particularly effective method involves the use of a recombinant E. coli strain co-expressing a D-lactate dehydrogenase (D-nLDH) mutant and formate dehydrogenase (FDH).[1][2] The D-nLDH mutant exhibits high activity towards 2-oxo-4-phenylbutyric acid (OPBA), while the FDH facilitates the regeneration of the NADH cofactor, a crucial aspect for the economic feasibility of the process.[1][2]

Start 2-Oxo-4-phenylbutyric acid (OPBA) Enzyme_System Recombinant E. coli (D-nLDH mutant + FDH) Start->Enzyme_System Cofactor_Regen Formate -> CO2 NADH_Cycle NAD+ -> NADH Cofactor_Regen->NADH_Cycle FDH Product (R)-2-Hydroxy-4-phenylbutyric acid Enzyme_System->Product NADH_Cycle->Enzyme_System D-nLDH

Caption: Biocatalytic reduction of OPBA with cofactor regeneration.

Experimental Protocol: Whole-Cell Bioreduction of 2-Oxo-4-phenylbutyric Acid [1][2]

  • Biocatalyst Preparation: Cultivate the recombinant E. coli strain expressing the D-nLDH mutant and FDH in a suitable growth medium. Harvest the cells by centrifugation and wash with buffer (e.g., 200 mM phosphate buffer, pH 6.5).

  • Reaction Setup: In a temperature-controlled reactor, suspend the whole cells (e.g., 6 g DCW/L) in the reaction buffer.

  • Substrate Addition: Add 2-oxo-4-phenylbutyric acid (OPBA) to the desired concentration (e.g., 73.4 mM).

  • Cofactor Regeneration: Add a co-substrate for cofactor regeneration, such as sodium formate.

  • Reaction Monitoring: Maintain the reaction at an optimal temperature (e.g., 37°C) and monitor the conversion of OPBA to (R)-2-Hydroxy-4-phenylbutyric acid by HPLC.

  • Work-up and Isolation: Upon completion, remove the cells by centrifugation or filtration. Acidify the supernatant and extract the product with a suitable organic solvent. Evaporate the solvent to obtain the crude product, which can be further purified by recrystallization.

Chemo-catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation using chiral metal catalysts offers another efficient route. Ruthenium catalysts bearing chiral phosphine ligands, such as SunPhos, have shown high enantioselectivities (up to 91.8% ee) in the hydrogenation of 2-oxo-4-phenylbutanoic acid.[3][4]

Kinetic Resolution of Racemic 2-Hydroxy-4-phenylbutyric Acid Esters: A Classic and Effective Strategy

Kinetic resolution is a widely used technique for the separation of enantiomers. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. In the context of (R)-2-Hydroxy-2-phenylbutyric acid synthesis, enzymatic kinetic resolution of the corresponding racemic ester is a common and effective approach.

Lipase-Catalyzed Transesterification

Lipases are a class of enzymes that catalyze the hydrolysis of esters. In organic solvents, they can be employed to catalyze the reverse reaction, transesterification. The enantioselectivity of many lipases allows for the preferential acylation of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted and thus resolved.

Lipase AK from Pseudomonas fluorescens has been shown to be highly effective in the kinetic resolution of racemic ethyl 2-hydroxy-4-phenylbutyrate.[5][6]

Start Racemic Ethyl 2-Hydroxy-4-phenylbutyrate Lipase Lipase AK Start->Lipase Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Lipase Product_R (R)-Ethyl 2-Hydroxy-4-phenylbutyrate Lipase->Product_R Product_S_Acylated (S)-Ethyl 2-Acetoxy-4-phenylbutyrate Lipase->Product_S_Acylated

Caption: Lipase-catalyzed kinetic resolution via transesterification.

Experimental Protocol: Enzymatic Kinetic Resolution of Ethyl 2-Hydroxy-4-phenylbutyrate [5][6]

  • Reaction Setup: In a suitable vessel, dissolve racemic ethyl 2-hydroxy-4-phenylbutyrate (e.g., 0.074 mol/L) in an organic solvent (e.g., vinyl acetate).

  • Enzyme Addition: Add the lipase (e.g., 20 mg of Lipase AK).

  • Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 30°C) with agitation (e.g., 100 rpm).

  • Reaction Monitoring: Monitor the progress of the reaction by chiral HPLC to determine the enantiomeric excess (ee) of the unreacted (R)-ester and the conversion.

  • Work-up and Separation: Once the desired resolution is achieved (ideally at ~50% conversion for maximum ee of the remaining substrate), filter off the enzyme. The acylated (S)-ester and the unreacted (R)-ester can be separated by column chromatography.

Chemo-enzymatic Synthesis: An Integrated Approach

A novel and efficient chemo-enzymatic route combines chemical synthesis with enzymatic resolution.[7][8] This approach involves the synthesis of a racemic lactone intermediate, followed by a lactonase-catalyzed hydrolysis to resolve the enantiomers.

This method starts from readily available materials and utilizes a highly efficient lactonase for the key resolution step, making it an attractive option for industrial applications.[7][8]

Synthesis from Chiral Precursors: The Chiral Pool Approach

An alternative strategy involves starting with a molecule that already possesses the desired stereochemistry and elaborating it to the target compound. For the synthesis of (R)-2-Hydroxy-2-phenylbutyric acid, a plausible chiral precursor is (R)-acetoxysuccinic anhydride.

A patented process describes the Friedel-Crafts acylation of benzene with (R)-acetoxysuccinic anhydride, followed by reduction steps to yield the final product with high optical purity.[9]

Experimental Protocol: Synthesis from (R)-Acetoxysuccinic Anhydride [9]

  • Friedel-Crafts Acylation: Dissolve (R)-acetoxysuccinic anhydride and benzene in a suitable solvent like methylene chloride and cool to -10°C. Add a Lewis acid catalyst, such as anhydrous aluminum chloride, while maintaining a low temperature. Stir the reaction until completion.

  • Work-up: Quench the reaction with hydrochloric acid. Separate the organic layer, wash, and dry.

  • Reduction: The resulting keto acid can be reduced to the desired hydroxy acid using a reducing agent like sodium borohydride or through catalytic hydrogenation over a palladium on carbon catalyst.

  • Purification: The final product, (R)-2-hydroxy-4-phenylbutyric acid, can be purified by crystallization.

Comparative Analysis of Synthetic Strategies

The choice of the optimal synthetic route depends on a variety of factors. The following table provides a comparative overview of the discussed methodologies.

StrategyStarting Material(s)Key TransformationAdvantagesDisadvantagesTypical ee (%)
Biocatalytic Asymmetric Reduction 2-Oxo-4-phenylbutyric acidEnzymatic reductionHigh enantioselectivity, mild conditions, high theoretical yield (100%)Requires development of biocatalyst, potential for substrate/product inhibition>99%[1][2]
Enzymatic Kinetic Resolution Racemic ethyl 2-hydroxy-4-phenylbutyrateLipase-catalyzed acylationReadily available enzymes, high enantioselectivityMaximum theoretical yield is 50%, requires separation of product from acylated enantiomer>99%[5][6]
Chemo-enzymatic Synthesis Benzaldehyde, Pyruvic acidLactonase-catalyzed hydrolysisUtilizes inexpensive starting materials, high optical purity for both enantiomersMulti-step process>98%[7][8]
Chiral Pool Synthesis (R)-Acetoxysuccinic anhydride, BenzeneFriedel-Crafts acylation, ReductionHigh enantiopurity derived from starting materialMay require more expensive chiral starting materials, multi-step synthesis100%[9]

Conclusion: A Field-Proven Perspective on Route Selection

As a Senior Application Scientist, the recommendation for a particular synthetic route is contingent upon the specific project goals. For large-scale industrial production where cost and efficiency are paramount, the biocatalytic asymmetric reduction of 2-oxo-4-phenylbutyric acid stands out as a highly promising approach. The potential for high yields, excellent enantioselectivity, and the "green" nature of biocatalysis make it an attractive option. However, this necessitates significant initial investment in biocatalyst development and process optimization.

For laboratory-scale synthesis or when rapid access to the chiral product is required, enzymatic kinetic resolution offers a practical and often readily implementable solution, despite its inherent 50% yield limitation. The commercial availability of a wide range of lipases facilitates screening for optimal performance.

The chemo-enzymatic and chiral pool approaches represent elegant solutions that can provide very high enantiopurity. The choice between them will often be dictated by the cost and availability of the respective starting materials.

Ultimately, a thorough evaluation of the economic, environmental, and practical aspects of each route is essential for making an informed decision that aligns with the specific needs of the research or development program.

References

  • Chen, B., Yin, H. F., Wang, Z. S., Liu, J. Y., & Xu, J. H. (2010). A new chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates by combining lactonase-mediated resolution with hydrogenation over Pd/C. Chemical communications (Cambridge, England), 46(16), 2754–2756. [Link]

  • Ou, Z. M., & Li, R. W. (2012). Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as Catalyst. Advanced Materials Research, 560-561, 333-337. [Link]

  • Sheng, B., Zheng, Z., Lv, M., Zhang, H., Qin, T., Gao, C., Ma, C., & Xu, P. (2014). Efficient production of (R)-2-hydroxy-4-phenylbutyric acid by using a coupled reconstructed D-lactate dehydrogenase and formate dehydrogenase system. PloS one, 9(8), e104204. [Link]

  • Huang, S. Y., & Tsai, S. W. (2004). Kinetic resolution of (R, S)-ethyl 2-hydroxyl-4-phenylbutyrate via lipase-catalyzed hydrolysis and transesterification in isooctane.
  • Zhu, L., Meng, Q., Fan, W., Xie, X., & Zhang, Z. (2010). Direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids. The Journal of organic chemistry, 75(17), 6027–6030. [Link]

  • Oda, J., et al. (2000). Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester. U.S.

Sources

Exploratory

Spectroscopic data for (R)-2-Hydroxy-2-phenylbutyric acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-2-Hydroxy-2-phenylbutyric acid Authored by: A Senior Application Scientist Introduction (R)-2-Hydroxy-2-phenylbutyric acid is a chiral carboxylic a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-2-Hydroxy-2-phenylbutyric acid

Authored by: A Senior Application Scientist

Introduction

(R)-2-Hydroxy-2-phenylbutyric acid is a chiral carboxylic acid with significant applications in synthetic chemistry and as a building block in the development of pharmaceutical agents. Its structure, comprising a stereocenter, a hydroxyl group, a carboxylic acid, a phenyl ring, and an ethyl group, gives rise to a distinct and interpretable spectroscopic profile. Accurate structural elucidation and confirmation are paramount for its use in research and drug development, where stereochemistry can dictate biological activity. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data characteristic of this molecule. The discussion is framed from the perspective of experimental causality, explaining not just what is observed, but why it is observed, to provide researchers with a robust framework for analysis.

The molecular structure of (R)-2-Hydroxy-2-phenylbutyric acid, with its key functional groups, forms the basis for all subsequent spectroscopic interpretation.

Caption: Molecular structure of 2-Hydroxy-2-phenylbutyric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a chiral molecule like (R)-2-Hydroxy-2-phenylbutyric acid, NMR confirms the connectivity and provides information about the electronic environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. The expected chemical shifts are governed by the shielding and deshielding effects of adjacent functional groups.

Table 1: Predicted ¹H NMR Data for (R)-2-Hydroxy-2-phenylbutyric acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Phenyl (Ar-H)7.25 - 7.50Multiplet5H-
Ethyl (-CH₂-)2.10 - 2.30 (A), 1.90 - 2.10 (B)Multiplet2H~7.4 (to CH₃)
Ethyl (-CH₃)0.85 - 0.95Triplet3H~7.4 (to CH₂)
Hydroxyl (-OH)Variable (e.g., 2.5 - 4.0)Broad Singlet1H-
Carboxylic Acid (-COOH)Variable (e.g., 10.0 - 12.0)Broad Singlet1H-

Expertise & Causality:

  • Aromatic Protons (7.25 - 7.50 ppm): These protons are significantly deshielded due to the diamagnetic anisotropy of the benzene ring, which generates a local magnetic field that reinforces the applied external field in the region of the protons.[1] This causes them to resonate at a high chemical shift (downfield). They appear as a complex multiplet because of small differences in their electronic environments and spin-spin coupling between them.

  • Ethyl Group (-CH₂- and -CH₃): The methylene (-CH₂-) protons are diastereotopic because they are adjacent to a stereocenter. This means they are in chemically non-equivalent environments and can, in principle, have different chemical shifts and couple to each other. They will also be split into a quartet by the three protons of the methyl group. The methyl (-CH₃) protons are split into a triplet by the two adjacent methylene protons, following the n+1 rule. The methylene protons appear further downfield than the methyl protons due to the inductive effect of the adjacent quaternary carbon.

  • Hydroxyl and Carboxylic Protons (Variable): These are acidic protons that can undergo rapid chemical exchange with each other, with trace amounts of water, or with the solvent.[2] This exchange often averages out any coupling to neighboring protons, resulting in broad singlet peaks. Their chemical shift is highly dependent on solvent, concentration, and temperature. In a deuterated solvent like D₂O, these peaks will disappear as the protons exchange with deuterium.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line.

Table 2: Predicted ¹³C NMR Data for (R)-2-Hydroxy-2-phenylbutyric acid

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (-C =O)175.0 - 180.0
Aromatic (C₁')140.0 - 142.0
Aromatic (C₂', C₃', C₄')125.0 - 129.0
Quaternary (α-C -OH)77.0 - 80.0
Ethyl (-C H₂-)33.0 - 36.0
Ethyl (-C H₃)8.0 - 10.0

Expertise & Causality:

  • Carbonyl Carbon (175.0 - 180.0 ppm): This is the most deshielded carbon due to the strong electron-withdrawing effect of the two oxygen atoms. Its resonance is far downfield.[3][4]

  • Aromatic Carbons (125.0 - 142.0 ppm): Similar to their attached protons, these carbons are deshielded by the ring current. The carbon directly attached to the chiral center (C₁') is a quaternary carbon and will have a different chemical shift and typically a lower intensity than the protonated aromatic carbons.[3]

  • Quaternary α-Carbon (77.0 - 80.0 ppm): This carbon is bonded to an electronegative oxygen atom, which deshields it and shifts its resonance downfield compared to a simple alkyl carbon.

  • Ethyl Carbons (8.0 - 36.0 ppm): These are in the typical upfield region for aliphatic carbons. The methylene carbon is further downfield than the methyl carbon due to its proximity to the electron-withdrawing phenyl and carboxyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Table 3: Characteristic IR Absorption Bands for (R)-2-Hydroxy-2-phenylbutyric acid

Functional GroupAbsorption Range (cm⁻¹)Vibration TypeIntensity
O-H (Carboxylic Acid)2500 - 3300StretchingBroad, Strong
O-H (Alcohol)3200 - 3550StretchingBroad, Strong
C-H (Aromatic)3000 - 3100StretchingMedium
C-H (Aliphatic)2850 - 2960StretchingMedium
C=O (Carboxylic Acid)1700 - 1725StretchingStrong
C=C (Aromatic)1450 - 1600StretchingMedium, Sharp
C-O1050 - 1250StretchingStrong

Expertise & Causality:

  • Hydroxyl Stretches: The most prominent feature is an extremely broad trough spanning from ~2500 to 3550 cm⁻¹. This is a superposition of the O-H stretch from the carboxylic acid, which is broadened by strong hydrogen bonding, and the O-H stretch from the alcohol group.[5] The carboxylic acid O-H absorption is one of the most distinctive features in IR spectroscopy.[6]

  • Carbonyl Stretch: A strong, sharp peak around 1710 cm⁻¹ is characteristic of the C=O double bond in a saturated, dimerized carboxylic acid.[7]

  • C-H Stretches: Two regions for C-H stretching are expected. Peaks just above 3000 cm⁻¹ are indicative of C-H bonds where the carbon is sp² hybridized (aromatic).[8] Peaks just below 3000 cm⁻¹ are from C-H bonds on sp³ hybridized carbons (the ethyl group).[8]

  • Fingerprint Region (< 1500 cm⁻¹): This region contains complex vibrations, including C-O stretching and C-H bending, that are unique to the molecule as a whole. The aromatic C=C stretching vibrations appear as a set of sharp bands between 1450 and 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. In electron ionization (EI) MS, a molecule is ionized, and the resulting molecular ion often undergoes fragmentation.

  • Molecular Ion (M⁺): The molecular weight of C₁₀H₁₂O₃ is 180.20 g/mol . The mass spectrum should show a molecular ion peak at a mass-to-charge ratio (m/z) of 180.[9]

Proposed Fragmentation Pattern:

The fragmentation of the molecular ion is driven by the formation of stable carbocations or neutral molecules.

M [C₁₀H₁₂O₃]⁺˙ m/z = 180 F1 [C₈H₇O₃]⁺ m/z = 151 M->F1 - C₂H₅˙ (29) F2 [C₉H₁₁O]⁺ m/z = 135 M->F2 - COOH˙ (45) F4 [C₆H₅CO]⁺ m/z = 105 F1->F4 - H₂O, - CO F3 [C₇H₇]⁺ m/z = 91 F2->F3 - C₂H₄O

Caption: Plausible EI-MS fragmentation pathway for 2-Hydroxy-2-phenylbutyric acid.

Expertise & Causality:

  • m/z 151: Loss of the ethyl radical (•C₂H₅, 29 Da) is a favorable fragmentation pathway. This cleavage is alpha to both the phenyl ring and the hydroxyl group, leading to a resonance-stabilized cation. This is often a significant peak.

  • m/z 135: Loss of the carboxyl radical (•COOH, 45 Da) is another common fragmentation for carboxylic acids.[10] This leaves a cation stabilized by the adjacent phenyl ring and hydroxyl group.

  • m/z 105 and 91: Further fragmentation can occur. The fragment at m/z 135 can rearrange and lose ethylene oxide to form the stable benzoyl cation at m/z 105. Alternatively, rearrangement can lead to the formation of the highly stable tropylium cation at m/z 91, a common feature in the mass spectra of compounds containing a benzyl group.[11]

Experimental Protocols (Self-Validating Systems)

The following are generalized protocols. Instrument parameters must be optimized for the specific spectrometer being used.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of (R)-2-Hydroxy-2-phenylbutyric acid and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Calibration: Ensure the spectrometer is properly shimmed to achieve a homogeneous magnetic field, resulting in sharp, symmetrical peaks for the solvent and TMS.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of ~15 ppm and a relaxation delay of 2-5 seconds are typical starting points.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~220 ppm) is required. Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the ¹H NMR peaks.

Protocol 2: IR Spectrum Acquisition (ATR Method)
  • Instrument Background: Record a background spectrum of the clean attenuated total reflectance (ATR) crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact using the pressure clamp.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Protocol 3: Mass Spectrum Acquisition (EI Method)
  • Sample Introduction: Introduce the sample into the ion source, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable (derivatization may be required).

  • Instrument Tuning: Tune the mass spectrometer using a known calibration compound (e.g., perfluorotributylamine, PFTBA) to ensure accurate mass assignment.

  • Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Scan the desired mass range (e.g., m/z 40-250) to detect the molecular ion and its fragments.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern.

References

  • Chiral discrimination of α-hydroxy acids and N-Ts-α-amino acids induced by tetraaza macrocyclic chiral solvating agents by using 1H NMR spectroscopy. Organic & Biomolecular Chemistry. [Link]

  • Facile Protocols for the Configurational Assignment of Primary amines and Hydroxy Acids by NMR - Supporting Information. New Journal of Chemistry. [Link]

  • Chiral discrimination of α-hydroxy acids and N-Ts-α-amino Acids induced by tetraaza macrocyclic chiral solvating agents by using 1H NMR spectroscopy. National Center for Biotechnology Information (PMC). [Link]

  • BMRB entry bmse000617 - 2-phenylbutyric Acid. Biological Magnetic Resonance Bank. [Link]

  • Three-component chiral derivatizing protocols for NMR spectroscopic enantiodiscrimination of hydroxy acids and primary amines. Semantic Scholar. [Link]

  • Enantiodifferentiation of Chiral Hydroxy Acids via 19F NMR. ResearchGate. [Link]

  • 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link]

  • 2-Hydroxy-2-phenylbutanoic acid. PubChem. [Link]

  • 1H NMR Chemical Shift. Oregon State University. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • 1H NMR Spectrum (PHY0026913). PhytoBank. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • interpreting infra-red spectra. Chemguide. [Link]

  • Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor. National Center for Biotechnology Information (PMC). [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

  • 2-hydroxy-2-phenylbutanoic acid (C10H12O3). PubChemLite. [Link]

  • (R)-2-Hydroxy-4-phenylbutyric acid. PubChem. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • IR Absorption Table. University of Colorado Boulder. [Link]

  • 13C NMR Chemical Shift Table. University of California, Los Angeles. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

  • 2-Hydroxy-2-methylbutyric acid. NIST WebBook. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

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Foundational

The Architect’s Scaffold: Discovery, Synthesis, and Pharmaceutical Evolution of 2-Hydroxy-2-Phenylbutyric Acid

The following technical guide details the discovery, chemical evolution, and modern pharmaceutical applications of 2-hydroxy-2-phenylbutyric acid. Executive Summary 2-Hydroxy-2-phenylbutyric acid (also known as -ethylman...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical evolution, and modern pharmaceutical applications of 2-hydroxy-2-phenylbutyric acid.

Executive Summary

2-Hydroxy-2-phenylbutyric acid (also known as


-ethylmandelic acid ) is a chiral 

-hydroxy acid (AHA) that has evolved from a classical stereochemical probe into a critical intermediate for modern oncology therapeutics. Historically utilized to test theories of asymmetric induction and enzymatic resolution, it has recently gained prominence as the chiral "cap" in the synthesis of glutaminase inhibitors (e.g., Telaglenastat analogs), a new class of drugs targeting cancer metabolism.

This guide analyzes the compound’s transition from early 20th-century organic chemistry to 21st-century drug development, providing validated synthetic protocols and mechanistic insights for researchers.

Chemical Identity & Structural Significance[1][2]

PropertyDetail
IUPAC Name 2-Hydroxy-2-phenylbutanoic acid
Common Synonyms

-Ethylmandelic acid;

-Hydroxy-

-phenylbutyric acid
CAS Number 1129-45-9 (Racemic); 24256-91-5 ((S)-enantiomer); 24256-92-6 ((R)-enantiomer)
Molecular Formula C

H

O

Molecular Weight 180.20 g/mol
Chiral Center C2 (Quaternary carbon bonded to Phenyl, Ethyl, Hydroxyl, Carboxyl)
Key Role Chiral building block; Glutaminase inhibitor pharmacophore
Structural Logic

The molecule features a quaternary stereocenter at the


-position. This steric bulk prevents facile racemization (unlike simple 

-amino acids), making it a robust scaffold for drug design. The hydroxyl group serves as a hydrogen bond donor/acceptor, while the phenyl and ethyl groups provide a specific hydrophobic pharmacophore that mimics the transition states of metabolic enzymes.

Historical Discovery & Synthetic Evolution

The Early Era: Probing Stereochemistry (1900s–1950s)

The discovery of 2-hydroxy-2-phenylbutyric acid is rooted in the "Golden Age" of stereochemistry, led by pioneers like Alexander McKenzie and Henry Wren in the early 20th century. These researchers systematically synthesized


-hydroxy acids to study Walden inversion  and asymmetric induction .
  • Context: It was originally synthesized as a homolog of Atrolactic acid (2-hydroxy-2-phenylpropionic acid) to test how increasing the alkyl chain length (methyl

    
     ethyl) affected optical rotation and resolution efficiency.
    
  • Early Synthesis: The classical route involved the Grignard reaction , adding ethylmagnesium bromide to benzoylformic acid (phenylglyoxylic acid), or phenylmagnesium bromide to

    
    -ketobutyric acid.
    
The Modern Era: The Glutaminase Renaissance (2010s–Present)

In the last decade, the compound has re-emerged as a vital intermediate for Glutaminase (GLS) inhibitors . Cancer cells often exhibit "glutamine addiction," relying on the conversion of glutamine to glutamate to fuel the TCA cycle.

  • Mechanism: Small molecule inhibitors like CB-839 (Telaglenastat) and its analogs (e.g., Compound 143 ) utilize the (R)-enantiomer of 2-hydroxy-2-phenylbutyric acid.[1]

  • Role: The acid moiety is coupled to a thiadiazole or pyridazine core. The chiral center positions the phenyl and ethyl groups to occupy specific hydrophobic pockets within the GLS allosteric site, locking the enzyme in an inactive conformation.

Synthetic Pathways & Mechanistic Analysis

The synthesis of 2-hydroxy-2-phenylbutyric acid has evolved from stoichiometric Grignard reagents to catalytic asymmetric cyanohydrin synthesis.

Pathway A: The Grignard Route (Classical)

This method is robust for small-scale synthesis but suffers from poor atom economy and the need for cryogenic conditions.

Mechanism:

  • Nucleophilic Attack: The ethyl group of the Grignard reagent attacks the ketone carbonyl of benzoylformic acid (or ester).

  • Transition State: Proceeding through a 6-membered transition state (if chelated), the addition forms the magnesium alkoxide.

  • Hydrolysis: Acidic workup yields the racemic hydroxy acid.

Pathway B: The Cyanohydrin Route (Industrial)

Preferred for scale-up, this route utilizes Propiophenone as the starting material.

Mechanism:

  • Cyanosilylation/Addition: Propiophenone reacts with TMSCN (or HCN/NaCN) to form the cyanohydrin.

  • Hydrolysis: The nitrile is hydrolyzed under strong acidic conditions (HCl/H

    
    SO
    
    
    
    ) to the carboxylic acid.
  • Resolution: The racemic product is resolved using chiral amines (e.g., quinine, phenylethylamine) or enzymatic hydrolysis.

Visualization of Synthetic Logic

SynthesisPathways Start1 Propiophenone (Ph-CO-Et) Step1A Cyanohydrin Formation (HCN / TMSCN) Start1->Step1A Start2 Benzoylformic Acid (Ph-CO-COOH) Step1B Grignard Addition (EtMgBr) Start2->Step1B Inter1 2-Hydroxy-2-phenylbutyronitrile Step1A->Inter1 Inter2 Magnesium Alkoxide Complex Step1B->Inter2 Product rac-2-Hydroxy-2-phenylbutyric Acid Inter1->Product Acid Hydrolysis Inter2->Product Acid Quench Resolution Enzymatic Resolution (Lipase / Esterase) Product->Resolution Final (R)-Enantiomer (Drug Precursor) Resolution->Final Selective Hydrolysis

Caption: Dual synthetic pathways converging on the racemic acid, followed by enzymatic resolution to the bioactive (R)-enantiomer.

Experimental Protocols

Protocol 1: Grignard Synthesis (Lab Scale)

Objective: Synthesis of racemic 2-hydroxy-2-phenylbutyric acid.[1][2][3]

Reagents:

  • Benzoylformic acid (15.0 g, 0.1 mol)

  • Ethylmagnesium bromide (3.0 M in ether, 70 mL, 0.21 mol)

  • Dry THF (200 mL)

  • HCl (1 M)

Methodology:

  • Setup: Flame-dry a 500 mL 3-neck flask equipped with a reflux condenser and addition funnel under N

    
     atmosphere.
    
  • Solvation: Dissolve benzoylformic acid in dry THF and cool to 0°C. Note: The acid proton will consume 1 equivalent of Grignard; hence >2 equivalents are required.

  • Addition: Add EtMgBr dropwise over 45 minutes. Maintain temperature <5°C to prevent side reactions (e.g., reduction).

  • Reflux: Allow to warm to room temperature, then reflux gently for 2 hours to ensure completion.

  • Quench: Cool to 0°C. Slowly add 1 M HCl until pH < 2.

  • Extraction: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Hexane/EtOAc to yield white crystals (Yield: ~75-80%).

Protocol 2: Enzymatic Resolution (Preparation of (R)-Isomer)

Objective: Isolation of the (R)-enantiomer for glutaminase inhibitor synthesis.

Reagents:

  • Racemic Methyl 2-hydroxy-2-phenylbutyrate (prepared via esterification)

  • Candida antarctica Lipase B (CAL-B, immobilized)

  • Phosphate buffer (pH 7.0) / Toluene biphasic system[4]

Methodology:

  • Emulsification: Suspend the racemic ester (10 g) in a mixture of Toluene (50 mL) and Phosphate buffer (50 mL).

  • Initiation: Add CAL-B (500 mg). Stir vigorously at 30°C.

  • Monitoring: Monitor hydrolysis via chiral HPLC (Chiralcel OD-H column). The enzyme typically hydrolyzes the (S)-ester faster, leaving the (R)-ester intact (or vice versa depending on specific lipase strain; CAL-B often favors S-selective hydrolysis of

    
    -hydroxy esters).
    
  • Separation: Once conversion reaches 50%, stop the reaction. Extract.

  • Isolation: Separate the unreacted ester (enriched in one enantiomer) from the acid (enriched in the other) via basic extraction.

  • Hydrolysis: Hydrolyze the resolved ester to obtain the pure (R)-2-hydroxy-2-phenylbutyric acid.

Pharmaceutical Application: The Glutaminase Link[2][6]

The most critical modern application of this molecule is in the synthesis of Glutaminase Inhibitors .

Mechanism of Action

Tumor cells upregulate glutaminase (GLS) to convert glutamine


 glutamate 


-ketoglutarate (TCA cycle entry). Inhibitors like CB-839 are allosteric binders.
  • The Scaffold: The molecule is typically constructed as a bis-thiadiazole or pyridazine linker.

  • The "Cap": The (R)-2-hydroxy-2-phenylbutyric acid is coupled to the amine of the linker.[1]

  • Function: The phenyl and ethyl groups of the acid moiety lodge into a hydrophobic pocket at the dimer interface of the GLS tetramer, preventing the enzyme from firing.

Coupling Protocol (Example from Patent US8604016B2)
  • Activation: (R)-2-hydroxy-2-phenylbutyric acid (1.72 mmol) is dissolved in DMF.[1][2][4][3]

  • Coupling Agent: HATU (1.89 mmol) and DIEA (1.89 mmol) are added to activate the carboxylic acid.[1][4]

  • Amine Addition: The core amine (e.g., a thiadiazole derivative) is added.[1]

  • Reaction: Stir at RT overnight.

  • Result: Formation of the amide bond, linking the chiral "cap" to the inhibitor core.

DrugAssembly Acid (R)-2-Hydroxy-2-phenylbutyric Acid (The 'Cap') Coupling Amide Coupling (HATU / DIEA) Acid->Coupling Linker Thiadiazole/Pyridazine Core (The 'Linker') Linker->Coupling Drug Glutaminase Inhibitor (e.g., Telaglenastat Analog) Coupling->Drug Formation of Amide Bond

Caption: Assembly of a Glutaminase Inhibitor using the acid as a chiral cap.

References

  • McKenzie, A., & Wren, H. (1910). The preparation of optically active glycols and alpha-hydroxy acids. Journal of the Chemical Society, Transactions. (Foundational work on chiral -hydroxy acids).
  • Gross, M. I., et al. (2014). Antitumor activity of the glutaminase inhibitor CB-839 in triple-negative breast cancer. Molecular Cancer Therapeutics.[4] Link

  • Li, J., et al. (2013).[4] Heterocyclic inhibitors of glutaminase. U.S. Patent No. 8,604,016.[1][4] Washington, DC: U.S. Patent and Trademark Office. Link

  • Santone, K. S., et al. (1987). The C-9 and C-7 monoesters of heliotridine with (S)-(+) and (R)-(-)-2-hydroxy-2-phenylbutyric acid.[5][6] Drug Metabolism and Disposition.[1] (Historical reference to metabolite studies).

  • Faber, K. (2011). Biotransformations in Organic Chemistry. Springer.

Sources

Exploratory

(R)-2-Hydroxy-2-phenylbutyric acid CAS number and identifiers

CAS Number: 3966-31-2 Synonyms: (R)- -Ethylmandelic acid; (R)-2-Phenyl-2-hydroxybutyric acid Content Type: Technical Reference & Application Guide[1] Executive Summary (R)-2-Hydroxy-2-phenylbutyric acid (CAS 3966-31-2) i...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 3966-31-2 Synonyms: (R)-


-Ethylmandelic acid; (R)-2-Phenyl-2-hydroxybutyric acid
Content Type:  Technical Reference & Application Guide[1]

Executive Summary

(R)-2-Hydroxy-2-phenylbutyric acid (CAS 3966-31-2) is a high-value chiral building block and resolving agent used in organic synthesis and pharmaceutical development.[1] Structurally, it is an


-hydroxy acid characterized by a quaternary stereocenter at the C2 position, bearing a phenyl group, an ethyl group, a hydroxyl group, and a carboxylic acid moiety.

Unlike its regioisomer (R)-2-hydroxy-4-phenylbutyric acid (a precursor for ACE inhibitors like Benazepril), this specific isomer is primarily utilized for:

  • Chiral Resolution: Acting as a resolving agent for racemic amines and alcohols (e.g., Heliotridine derivatives).

  • Medicinal Chemistry: Serving as a structural motif in the development of anticholinergic and antimuscarinic agents, analogous to the acid moiety found in drugs like Oxybutynin.

  • Analytical Standards: Determining enantiomeric purity in complex mixtures via chiral HPLC or NMR derivatization.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Identifiers
Identifier TypeValue
CAS Number 3966-31-2 (Specific (R)-enantiomer)
Racemate CAS 35468-69-0
(S)-Enantiomer CAS 24256-91-5
IUPAC Name (2R)-2-Hydroxy-2-phenylbutanoic acid
SMILES CC(C(=O)O)C1=CC=CC=C1
InChIKey QYCBZFRDGXIZIP-UHFFFAOYSA-N
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Physical Properties
PropertySpecification
Appearance White to off-white crystalline powder
Melting Point 127 – 129 °C
Optical Rotation

-27.0° (c = 1 in Ethanol)
Solubility Soluble in ethanol, methanol, DMSO; sparingly soluble in water.[1]
pKa ~3.5 (Carboxylic acid)

Stereochemistry & Structural Analysis

The defining feature of CAS 3966-31-2 is the quaternary carbon at position 2.[1] The absolute configuration is assigned as (R) based on the Cahn-Ingold-Prelog (CIP) priority rules:

  • -OH (Oxygen, Atomic #8) → Priority 1[1]

  • -COOH (Carbon bonded to 3 Oxygens) → Priority 2[1]

  • -Phenyl (Carbon bonded to Carbons) → Priority 3[1]

  • -Ethyl (Carbon bonded to Carbon/Hydrogens) → Priority 4[1]

When the lowest priority group (Ethyl, in this specific projection/viewing angle adjustment) is placed in the rear, the sequence 1 → 2 → 3 follows a clockwise direction. However, due to the specific spatial arrangement of the ethyl vs phenyl group, confirming the rotation via polarimetry (


) is the standard validation method.

Synthesis & Manufacturing Workflows

The synthesis of enantiopure (R)-2-hydroxy-2-phenylbutyric acid is challenging due to the quaternary center.[1] Two primary routes are employed: Classical Resolution and Biocatalytic Synthesis .[1]

Method A: Grignard Addition & Classical Resolution

This is the traditional route for bulk manufacturing.[1]

  • Grignard Reaction: Benzoylformic acid esters react with Ethylmagnesium bromide to form racemic 2-hydroxy-2-phenylbutyrate.[1]

  • Hydrolysis: The ester is hydrolyzed to the racemic acid (CAS 35468-69-0).[1]

  • Resolution: The racemate is crystallized with a chiral base (e.g., (+)-

    
    -Methylbenzylamine or Quinine).[1] The diastereomeric salt corresponding to the (R)-acid precipitates.[1]
    
Method B: Biocatalytic Kinetic Resolution

Modern green chemistry approaches utilize enzymes (lipases or esterases) to selectively hydrolyze the ester of the (R)-enantiomer or acylate the (S)-enantiomer.[1]

Protocol Highlight (Enzymatic):

  • Substrate: Racemic Ethyl 2-hydroxy-2-phenylbutyrate.[1]

  • Catalyst: Candida antarctica Lipase B (CAL-B).[1]

  • Solvent: Phosphate buffer / Organic co-solvent (biphasic).[1]

  • Outcome: The enzyme preferentially hydrolyzes the (R)-ester to the (R)-acid, leaving the (S)-ester intact.[1]

Synthesis_Workflow Start Benzoylformic Acid (Precursor) Step1 Grignard Reaction (EtMgBr) Start->Step1 Racemate Racemic 2-Hydroxy-2-phenylbutyric acid Step1->Racemate Resolution Chiral Resolution (Chiral Amine / Lipase) Racemate->Resolution Target (R)-2-Hydroxy-2-phenylbutyric acid (CAS 3966-31-2) Resolution->Target Yields (R) Waste (S)-Isomer (By-product) Resolution->Waste Removes (S)

Figure 1: Synthetic workflow comparing the formation of the racemate and subsequent resolution to the target (R)-enantiomer.

Applications in Drug Development

Chiral Resolving Agent

The high optical purity and carboxylic acid functionality make CAS 3966-31-2 an excellent resolving agent for racemic bases.[1] It forms diastereomeric salts with chiral amines.[1]

  • Case Study: Resolution of Heliotridine derivatives. The (R)-acid is esterified with complex alkaloids to separate stereoisomers via fractional crystallization or chromatography.[1]

Anticholinergic Pharmacophore

The 2-hydroxy-2-phenyl structural motif is critical in muscarinic antagonists.[1]

  • Mechanism: The bulky phenyl and ethyl groups, combined with the hydroxyl, mimic the transition state of acetylcholine hydrolysis or bind to the hydrophobic pocket of muscarinic receptors (M1/M3).

  • Drug Analogs: While not the direct precursor to Oxybutynin (which uses a cyclohexyl analog), this compound is used to synthesize novel antagonists where the cyclohexyl ring is replaced or modified to tune lipophilicity (LogP).

Analytical Profiling & Quality Control

To ensure the integrity of the (R)-isomer, the following analytical methods are validated.

Chiral HPLC Method[1]
  • Column: Chiralcel OD-H or AD-H (Daicel).[1]

  • Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% TFA.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Expected Retention: The (R)-isomer typically elutes distinct from the (S)-isomer (Ret.[1] times must be experimentally verified with a racemic standard).

NMR Verification
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       0.85 (t, 3H, -CH2CH3 )[1]
      
    • 
       2.05 (m, 2H, -CH2 CH3)[1]
      
    • 
       7.2-7.5 (m, 5H, Aromatic )[1]
      
    • 
       12.5 (s, 1H, COOH )
      
  • Key Diagnostic: The methylene protons of the ethyl group often appear as diastereotopic multiplets if the resolution is sufficient, but in the achiral solvent, they appear as a standard multiplet.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Eye Irritation H319 Causes serious eye irritation.[1][2]
Skin Irritation H315 Causes skin irritation.[1][2]
STOT-SE H335 May cause respiratory irritation.[1]

Handling Protocol:

  • Use predominantly in a fume hood to avoid dust inhalation.[1]

  • Wear nitrile gloves and safety goggles (EN 166).[1]

  • Storage: Store at room temperature (15-25°C) in a tightly sealed container. Hygroscopic—protect from moisture.[1]

References

  • Sigma-Aldrich. (R)-2-Hydroxy-2-phenylbutyric acid Product Specification. Retrieved from

  • PubChem. 2-Hydroxy-2-phenylbutanoic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [1]

  • ChemicalBook. (R)-2-Hydroxy-2-phenylbutyric acid CAS 3966-31-2 Technical Data. Retrieved from [1]

  • Melder, D. C., et al. (1991).[1][3] Synthesis and biological activity of Heliotridine esters. ResearchGate. Retrieved from

  • BenchChem. Application Notes: 2-Phenylbutanenitrile as a Versatile Intermediate. Retrieved from

Sources

Foundational

Solubility and stability of (R)-2-Hydroxy-2-phenylbutyric acid

An In-depth Technical Guide to the Solubility and Stability of (R)-2-Hydroxy-2-phenylbutyric acid Authored by: A Senior Application Scientist Abstract (R)-2-Hydroxy-2-phenylbutyric acid is a chiral carboxylic acid of sig...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of (R)-2-Hydroxy-2-phenylbutyric acid

Authored by: A Senior Application Scientist

Abstract

(R)-2-Hydroxy-2-phenylbutyric acid is a chiral carboxylic acid of significant interest as a building block in pharmaceutical synthesis. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for successful drug development, formulation design, and manufacturing process control. This guide provides an in-depth analysis of these critical attributes. We will explore the theoretical underpinnings of its solubility profile, present detailed protocols for its empirical determination, and delineate a systematic approach to evaluating its chemical stability through forced degradation studies as mandated by international regulatory standards. The insights and methodologies presented herein are designed to equip researchers, scientists, and drug development professionals with the field-proven knowledge required to effectively characterize and handle this important molecule.

Introduction: The Significance of Physicochemical Characterization

The journey from a promising active pharmaceutical ingredient (API) to a safe and effective drug product is paved with meticulous scientific investigation. Among the most fundamental yet critical aspects of this process is the thorough characterization of the API's physicochemical properties. (R)-2-Hydroxy-2-phenylbutyric acid, with its chiral center, hydroxyl group, carboxylic acid moiety, and phenyl ring, presents a unique combination of functional groups that dictate its behavior in various chemical and physical environments.

Understanding its solubility is crucial for everything from designing synthetic workups and purification strategies to developing viable dosage forms with predictable bioavailability. Similarly, a comprehensive stability profile is non-negotiable. It informs handling and storage conditions, predicts shelf-life, and, most importantly, identifies potential degradation products that could impact the safety and efficacy of the final drug product.[1][2] This guide is structured to provide both the foundational knowledge and the practical, validated protocols necessary to build a robust physicochemical profile for (R)-2-Hydroxy-2-phenylbutyric acid.

Core Physicochemical Properties

A baseline understanding of the molecule's intrinsic properties is the logical starting point for any in-depth analysis. These properties are summarized in the table below.

PropertyValueSource
IUPAC Name (R)-2-hydroxy-2-phenylbutanoic acid[3]
Molecular Formula C₁₀H₁₂O₃[3]
Molecular Weight 180.20 g/mol [3]
Physical State Solid, crystalline (predicted)[4][5]
XLogP3 1.8[3]
pKa ~4-5 (estimated based on similar carboxylic acids)[6]

Comprehensive Solubility Profiling

The solubility of (R)-2-Hydroxy-2-phenylbutyric acid is governed by the interplay between its hydrophilic and hydrophobic components. The carboxylic acid and hydroxyl groups can participate in hydrogen bonding with polar solvents, while the phenyl ring and ethyl group contribute to its hydrophobic character.[4][7]

Aqueous Solubility and the Critical Role of pH

As a carboxylic acid, the aqueous solubility of this compound is highly dependent on the pH of the medium.[8] In solutions with a pH below its pKa, the molecule exists predominantly in its neutral, protonated form, which has limited water solubility due to the non-polar phenyl group.[4] As the pH increases above the pKa, the carboxylic acid deprotonates to form the carboxylate anion. This ionization introduces a charge, dramatically increasing the molecule's polarity and its favorable ion-dipole interactions with water, thus enhancing solubility.[6] This relationship is described by the Henderson-Hasselbalch equation.[6]

cluster_eq pH-Dependent Equilibrium Acid (R)-2-Hydroxy-2-phenylbutyric Acid (Low Aqueous Solubility) Base (R)-2-Hydroxy-2-phenylbutanoate (High Aqueous Solubility) Acid->Base + OH⁻ (pH > pKa) Base->Acid + H⁺ (pH < pKa)

Caption: pH-driven equilibrium of the molecule.

Solubility in Organic Solvents

The molecule is expected to exhibit good solubility in polar organic solvents like ethanol, methanol, and acetone, which can interact with its polar functional groups.[4][5] Its solubility in non-polar solvents like hexanes is predicted to be low. A systematic evaluation across a range of common pharmaceutical solvents is essential.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining equilibrium solubility.

Objective: To determine the saturation solubility of (R)-2-Hydroxy-2-phenylbutyric acid in various solvents at a controlled temperature.

Materials:

  • (R)-2-Hydroxy-2-phenylbutyric acid

  • Selected solvents (e.g., Purified Water, 0.1 M HCl, pH 7.4 buffer, Ethanol, Acetonitrile, DMSO)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Validated HPLC method for quantification

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial for each solvent to be tested. The excess should be sufficient to ensure that a saturated solution is formed and solid remains visible.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

  • Sampling: Allow the mixtures to equilibrate for a predetermined period (e.g., 24-48 hours). Periodically take samples (e.g., at 24h and 48h) to ensure equilibrium has been reached (i.e., the concentration is no longer increasing).

  • Phase Separation: After equilibration, stop the shaker and allow the vials to stand to let the excess solid settle. For colloidal suspensions, centrifuge the samples at high speed to ensure clear separation of the supernatant.

  • Dilution & Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute it gravimetrically or volumetrically with a suitable solvent to a concentration within the calibrated range of the HPLC assay.

  • Quantification: Analyze the diluted sample using the validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Trustworthiness Check: The protocol is self-validating by sampling at multiple time points to confirm that equilibrium has been achieved. The use of a validated, specific analytical method ensures accurate quantification.

Stability Profile and Forced Degradation Analysis

Stability testing is a cornerstone of pharmaceutical development, designed to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[9] Forced degradation, or stress testing, is the deliberate degradation of the API under more severe conditions than accelerated stability studies.[2] Its primary goals are to identify likely degradation products, elucidate degradation pathways, and establish the stability-indicating nature of the analytical methods employed.[1][10]

Caption: High-level workflow for forced degradation studies.

General Protocol for Forced Degradation Studies

Objective: To investigate the intrinsic stability of (R)-2-Hydroxy-2-phenylbutyric acid under various stress conditions as prescribed by ICH guidelines.[10]

Materials:

  • (R)-2-Hydroxy-2-phenylbutyric acid (solution at ~1 mg/mL and in solid form)

  • Acids: 0.1 M and 1 M Hydrochloric Acid (HCl)

  • Bases: 0.1 M and 1 M Sodium Hydroxide (NaOH)

  • Oxidizing Agent: 3% and 30% Hydrogen Peroxide (H₂O₂)

  • Controlled temperature ovens, water baths

  • ICH-compliant photostability chamber

  • Validated stability-indicating chiral HPLC method

General Procedure:

  • Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile). For solid-state studies, use the neat API.

  • Stress Application: Expose the samples to the conditions detailed below. The duration and intensity of stress should be adjusted to achieve a target degradation of approximately 5-20%.[10]

  • Neutralization: For acid and base hydrolysis samples, neutralize them before dilution and analysis to prevent further degradation.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method.

  • Peak Purity & Mass Balance: Evaluate the purity of the main peak using a PDA detector and calculate the mass balance to account for all degradation products.

Specific Stress Conditions

A. Acidic and Basic Hydrolysis

  • Rationale: To assess susceptibility to hydrolysis. While the carboxylic acid itself is stable, this tests for potential degradation of the overall structure.

  • Protocol:

    • Treat the API solution with 0.1 M HCl and 0.1 M NaOH.

    • Maintain samples at an elevated temperature (e.g., 60-80°C).[1]

    • If no degradation is observed, repeat with stronger acid/base (1 M) or for a longer duration.

  • Potential Degradation: While carboxylic acids are generally robust, extreme conditions could potentially lead to decarboxylation or other rearrangements, though this is less likely for this structure. The primary purpose is to demonstrate stability.

B. Oxidative Degradation

  • Rationale: To evaluate the molecule's sensitivity to oxidation. The tertiary carbon bearing the hydroxyl group could be a potential site of oxidation.

  • Protocol:

    • Treat the API solution with 3% H₂O₂ at room temperature.

    • If no degradation is observed, increase the concentration to 30% and/or apply gentle heat.

  • Potential Degradation: Oxidation could potentially lead to cleavage of the C-C bond adjacent to the tertiary alcohol, forming smaller aromatic and aliphatic fragments.

C. Thermal Degradation

  • Rationale: To assess stability at elevated temperatures, simulating conditions that might be encountered during manufacturing (e.g., drying) or improper storage.

  • Protocol:

    • Solid State: Place the solid API in a controlled temperature oven (e.g., 80°C).

    • Solution State: Heat the API solution at a controlled temperature (e.g., 80°C).

  • Potential Degradation: High heat can induce decarboxylation or dehydration.

D. Photostability

  • Rationale: To determine if the molecule is light-sensitive, which has implications for packaging and handling. The phenyl group is a chromophore that can absorb UV light.

  • Protocol:

    • Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2]

    • A dark control sample must be run in parallel to differentiate between thermal and light-induced degradation.

Summary of Expected Stability

The following table summarizes the anticipated outcomes of the forced degradation studies.

Stress ConditionTypical ParametersExpected Outcome for (R)-2-Hydroxy-2-phenylbutyric acid
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80°CLikely to be stable; minimal degradation expected.
Base Hydrolysis 0.1 M - 1 M NaOH, 60-80°CLikely to be stable; minimal degradation expected.
Oxidation 3-30% H₂O₂, RT-60°CPotential for degradation at the tertiary benzylic alcohol position.
Thermal (Solid) 80°CGenerally stable, but potential for melting or decarboxylation at higher temperatures.
Photolysis ICH Q1B exposurePotential for degradation due to the phenyl chromophore.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from any degradation products, impurities, or excipients. The development of such a method is a direct outcome of the forced degradation studies.

cluster_sim Stability-Indicating Method Development Forced Generate Forced Degradation Samples HPLC_Dev Develop Chiral RP-HPLC Method (Column, Mobile Phase, etc.) Forced->HPLC_Dev Inject Inject Control & Stressed Samples HPLC_Dev->Inject Resolution Resolution between API & Degradants > 1.5? Inject->Resolution Resolution->HPLC_Dev No, Optimize Validate Validate Method (ICH Q2) Resolution->Validate Yes FinalMethod Final Validated SIM Validate->FinalMethod

Caption: Workflow for developing a stability-indicating method.

Protocol: Chiral HPLC Method Development

Objective: To develop a specific, accurate, and precise chiral reversed-phase HPLC method capable of separating (R)-2-Hydroxy-2-phenylbutyric acid from its potential degradation products and its enantiomer.

Starting Conditions:

  • Column: Chiral stationary phase (e.g., cellulose or amylose-based) or a standard C18 column for achiral separation of degradants first.

  • Mobile Phase: A gradient of aqueous buffer (e.g., 0.1% formic acid or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[11]

  • Detection: PDA/UV detector at a wavelength of maximum absorbance (e.g., ~210-220 nm for the phenyl ring).

  • Injection Volume: 10 µL.[11]

Procedure:

  • Initial Screening: Inject the unstressed control sample to determine the retention time of the parent peak.

  • Analysis of Stressed Samples: Inject the prepared and diluted samples from each forced degradation condition.

  • Method Optimization:

    • Adjust the mobile phase gradient to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.

    • If co-elution occurs, modify the organic solvent, pH of the aqueous phase, or change the column stationary phase.

  • Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound in the presence of its degradants to confirm the method's specificity.

  • Validation: Once the method is optimized, perform a full validation according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

This guide has detailed a systematic and scientifically rigorous approach to characterizing the solubility and stability of (R)-2-Hydroxy-2-phenylbutyric acid. Its solubility is fundamentally dictated by solution pH, with poor aqueous solubility in acidic conditions and high solubility in basic media. A comprehensive profile across various organic solvents can be established using the shake-flask method. The molecule is anticipated to be largely stable to hydrolysis but may show susceptibility to oxidative and photolytic stress. A well-designed forced degradation study is not merely a regulatory requirement but a critical scientific tool that provides invaluable insights into the molecule's intrinsic liabilities. The data generated from these studies directly enables the development of a robust, stability-indicating analytical method, which is essential for ensuring the quality, safety, and efficacy of any future pharmaceutical product containing this API.

References

  • Vertex AI Search. Melting point–solubility–structure correlations in chiral and racemic model cocrystals - CrystEngComm (RSC Publishing).
  • Vertex AI Search.
  • Vertex AI Search. How does the solubility of carboxylic acids in water decrease with increase in molecular mass? - Quora.
  • Vertex AI Search. A practical guide to forced degradation and stability studies for drug substances.
  • Britannica. Carboxylic acid - Properties, Structure, Reactions.
  • Solubility of Things. 2-Phenylbutyric acid - Solubility of Things.
  • AAT Bioquest.
  • SciSpace.
  • Vertex AI Search. Carboxylic Acid Structure and Chemistry: Part 2.
  • MedChemExpress. (R)-2-Hydroxybutanoic acid ((R)-α-Hydroxybutyric acid) | Isomer.
  • Benchchem.
  • ResolveMass.
  • Vertex AI Search. Forced degradation studies: A critical lens into pharmaceutical stability.
  • Vertex AI Search.
  • ResearchGate.
  • Taylor & Francis.
  • CymitQuimica. CAS 90-27-7: 2-Phenylbutyric acid.
  • PubMed. Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods.
  • NIH PubChem. 2-Hydroxy-2-phenylbutanoic acid | C10H12O3 | CID 287322.
  • PubMed. Breakdown of 2-hydroxylated straight chain fatty acids via peroxisomal 2-hydroxyphytanoyl-CoA lyase.
  • Vertex AI Search.
  • Sigma-Aldrich. 2-phenylbutyric acid pharmaceutical secondary standard.
  • PMC.
  • PubMed. Phytosphingosine degradation pathway includes fatty acid α-oxidation reactions in the endoplasmic reticulum.
  • PubMed.
  • NIH PubChem. 2-Phenylbutyric Acid | C10H12O2 | CID 7012.
  • Vertex AI Search.
  • IIP Series. CHEMICAL STABILITY OF DRUGS.
  • Semantic Scholar. A simple method for the determination of poly-β-hydroxybutyric acid in microbial biomass.

Sources

Protocols & Analytical Methods

Method

Application Note: Chiral Resolution Strategies for 2-Hydroxy-2-phenylbutyric Acid

Here is a comprehensive Application Note and Protocol guide for the chiral resolution of 2-hydroxy-2-phenylbutyric acid. Abstract & Introduction 2-Hydroxy-2-phenylbutyric acid (also known as -ethylmandelic acid) is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide for the chiral resolution of 2-hydroxy-2-phenylbutyric acid.

Abstract & Introduction

2-Hydroxy-2-phenylbutyric acid (also known as


-ethylmandelic acid) is a critical chiral building block in the synthesis of pharmaceutical intermediates. Its structural motif—a tertiary alcohol adjacent to a carboxylic acid and an aromatic ring—presents specific challenges for enantioseparation due to steric hindrance at the quaternary chiral center.[1]

This guide details two validated workflows for resolving racemic 2-hydroxy-2-phenylbutyric acid:

  • Classical Diastereomeric Crystallization: A robust, scalable method using chiral bases.[1]

  • Biocatalytic Kinetic Resolution: A green chemistry approach using specific lipases for high enantioselectivity.[1][2]

Both methods are supported by a validated Chiral HPLC analytical protocol for determining enantiomeric excess (


).[1]

Chemical Resolution via Diastereomeric Crystallization

Principle: The racemic acid reacts with an optically pure base (resolving agent) to form two diastereomeric salts (


-Acid 

Base and

-Acid

Base). These salts possess different physical properties, specifically solubility in alcoholic solvents, allowing separation via fractional crystallization.

Resolving Agent Selection: For


-hydroxy acids with bulky substituents, (-)-Cinchonidine  and (S)-(-)-1-Phenylethylamine  are the most effective agents. This protocol uses (-)-Cinchonidine due to its high efficiency in resolving phenyl-substituted tertiary hydroxy acids.
Protocol A: Resolution with (-)-Cinchonidine

Reagents:

  • Racemic 2-hydroxy-2-phenylbutyric acid (10.0 g, 55.5 mmol)

  • (-)-Cinchonidine (16.3 g, 55.5 mmol, 1.0 eq)

  • Solvent: Ethanol (95%) / Water mixture (9:1 v/v)

  • Hydrochloric acid (2M)

  • Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

  • Salt Formation:

    • In a 500 mL round-bottom flask equipped with a reflux condenser, suspend the racemic acid (10 g) and (-)-Cinchonidine (16.3 g) in 150 mL of Ethanol/Water (9:1).

    • Heat the mixture to reflux (

      
      C) with magnetic stirring until a clear, homogeneous solution is obtained. Note: If solids persist after 30 mins, add solvent in 10 mL increments.
      
  • Crystallization (The Critical Step):

    • Remove the heat source and allow the flask to cool slowly to room temperature (approx.

      
      C) over 4 hours.[1] Do not force cool; rapid cooling traps the unwanted diastereomer.
      
    • Once at room temperature, place the flask in a refrigerator (

      
      C) for 12 hours to maximize yield.
      
    • Observation: White needle-like crystals of the less soluble diastereomeric salt (typically the (

      
      )-acid salt) will precipitate.
      
  • Filtration & Recrystallization:

    • Filter the crystals via vacuum filtration.[3] Wash the cake with cold ethanol (20 mL).

    • In-Process Check: Take a small sample (20 mg), liberate the acid (see step 4), and check

      
       via HPLC.
      
    • Target: If

      
      , recrystallize the salt by dissolving in the minimum amount of boiling ethanol and cooling again.
      
  • Liberation of the Chiral Acid:

    • Suspend the purified salt in 100 mL of Ethyl Acetate.

    • Add 100 mL of 2M HCl and stir vigorously for 30 minutes. The salt will break; the chiral base stays in the aqueous layer (as hydrochloride), and the free acid moves to the organic layer.

    • Separate the phases. Extract the aqueous layer once more with 50 mL EtOAc.

    • Combine organic layers, dry over anhydrous

      
      , filter, and evaporate to dryness.
      

Workflow Diagram:

ChemicalResolution Start Racemic 2-Hydroxy-2-phenylbutyric Acid + (-)-Cinchonidine Reflux Reflux in EtOH/H2O (9:1) Homogeneous Solution Start->Reflux Cool Slow Cooling (RT -> 4°C) Reflux->Cool Filter Filtration Cool->Filter Crystals Precipitate: (R)-Acid · Cinchonidine Salt Filter->Crystals Solid Phase MotherLiq Mother Liquor: Enriched (S)-Acid Salt Filter->MotherLiq Liquid Phase Acidify Acid Hydrolysis (HCl/EtOAc) Crystals->Acidify Final Pure (R)-2-Hydroxy-2-phenylbutyric Acid (>98% ee) Acidify->Final

Figure 1: Workflow for the classical chemical resolution via diastereomeric salt formation.

Biocatalytic Kinetic Resolution (Enzymatic)

Principle: Tertiary alcohols are difficult substrates for enzymes.[1] However, Candida antarctica Lipase B (CAL-B) (immobilized as Novozym 435) has shown activity toward hindered esters.[4] This method utilizes the enantioselective hydrolysis of the ethyl ester derivative.

Mechanism: The enzyme preferentially hydrolyzes the (


)-ester to the (

)-acid, leaving the (

)-ester unreacted (or vice-versa depending on specific conditions).
Protocol B: Kinetic Resolution of Ethyl Ester

Reagents:

  • Racemic Ethyl 2-hydroxy-2-phenylbutyrate (Substrate)

  • Enzyme: Novozym 435 (Immobilized CAL-B)[4]

  • Solvent: Phosphate Buffer (pH 7.[1]0) / Acetonitrile (9:1 v/v)

  • Temperature:

    
    C
    

Step-by-Step Procedure:

  • Reaction Setup:

    • Dissolve 1.0 g of racemic ester in 5 mL Acetonitrile.

    • Add 45 mL of Phosphate Buffer (0.1 M, pH 7.0).

    • Add 200 mg of Novozym 435 beads.

    • Incubate in an orbital shaker at

      
      C, 200 rpm.
      
  • Monitoring:

    • Monitor the reaction conversion via HPLC every 2 hours.

    • Stop Criteria: Terminate the reaction when conversion reaches exactly 50% . Continuing beyond 50% degrades the enantiomeric purity of the remaining ester.

  • Workup:

    • Filter off the enzyme beads.[1]

    • Adjust pH to 8.5 with dilute NaOH (to ensure the product acid is ionized).

    • Extract the unreacted ester (Enantiomer A) with Methyl tert-butyl ether (MTBE).

    • Acidify the remaining aqueous phase to pH 2.0 with HCl.

    • Extract the product acid (Enantiomer B) with Ethyl Acetate.[1]

Mechanistic Pathway:

Biocatalysis Substrate Racemic Ethyl Ester Enzyme CAL-B Lipase (Hydrolysis) Substrate->Enzyme Product (R)-Acid (Hydrolyzed Product) Enzyme->Product Fast Reaction Remnant (S)-Ester (Unreacted) Enzyme->Remnant Slow/No Reaction

Figure 2: Kinetic resolution mechanism separating the hydrolyzed acid from the unreacted ester.

Analytical Validation (Chiral HPLC)

To validate the success of either method, the enantiomeric excess (


) must be calculated:


HPLC Method Parameters
  • Column: Chiralcel OD-H (Daicel),

    
     mm, 
    
    
    
    .
  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA)

    • Ratio: 90 : 10 : 0.1 (v/v/v)[5]

    • Note: TFA is mandatory to suppress ionization of the carboxylic acid, ensuring sharp peaks.

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm (Aromatic absorption)[6]

  • Temperature:

    
    C
    

Typical Retention Times:

  • Enantiomer 1: ~12.5 min

  • Enantiomer 2: ~15.2 min (Note: Order of elution must be confirmed with a pure standard, as it depends on the specific column lot).

Comparative Analysis

FeatureMethod A: Chemical ResolutionMethod B: Biocatalysis
Scalability High (kg to ton scale)Moderate (requires enzyme cost analysis)
Max Theoretical Yield 50% (unless racemization is applied)50%
Enantiomeric Excess >98% (after recrystallization)>99% (highly specific)
Cost Low (Cinchonidine is recyclable)Medium (Enzymes are expensive but reusable)
Complexity Low (Standard glassware)Medium (Requires pH control)

References

  • Separ

    
    -Hydroxy Acids:  Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley.[1] 
    
  • HPLC Conditions: Chiral Technologies Application Note for 2-phenylbutyric acid derivatives.

  • Enzymatic Resolution: Patel, R. N. (2008).[1] Biocatalysis for synthesis of chiral pharmaceutical intermediates.[1][2] Topics in Catalysis, 55(1), 47-60.

  • Cinchonidine Resolution: Kozma, D. (2001).[1] CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press.[1]

Sources

Application

Use of (R)-2-Hydroxy-2-phenylbutyric acid as a chiral auxiliary

Application Note: (R)-2-Hydroxy-2-phenylbutyric Acid as a Chiral Auxiliary Part 1: Executive Summary & Technical Rationale (R)-2-Hydroxy-2-phenylbutyric acid (CAS: 3976-69-0 for racemate; enantiopure forms available) ser...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (R)-2-Hydroxy-2-phenylbutyric Acid as a Chiral Auxiliary

Part 1: Executive Summary & Technical Rationale

(R)-2-Hydroxy-2-phenylbutyric acid (CAS: 3976-69-0 for racemate; enantiopure forms available) serves as a robust Chiral Resolving Agent and NMR Chiral Solvating Agent (CSA) . Structurally related to Mandelic acid and Atrolactic acid, this auxiliary is distinguished by the presence of a quaternary stereocenter bearing an ethyl group .

Why use (R)-2-Hydroxy-2-phenylbutyric acid?

  • Enhanced Steric Discrimination: Unlike Mandelic acid (which has a proton at the

    
    -position) or Atrolactic acid (methyl group), the ethyl group in 2-hydroxy-2-phenylbutyric acid provides significant steric bulk. This increases the energy difference (
    
    
    
    ) between diastereomeric salts, often leading to sharper separation during crystallization of difficult-to-resolve amines.
  • Resistance to Racemization: The quaternary

    
    -carbon lacks an acidic proton, rendering the auxiliary chemically stable and resistant to racemization under basic or acidic recovery conditions.
    
  • NMR Anisotropy: The phenyl ring acts as a strong anisotropic shield, making it an excellent agent for determining the absolute configuration of amines and alcohols via

    
    H NMR.
    

Part 2: Protocol 1 – Optical Resolution of Racemic Amines

This protocol details the resolution of a racemic amine (e.g.,


-phenylethylamine or amino acid esters) using (R)-2-hydroxy-2-phenylbutyric acid via diastereomeric salt formation.
Experimental Design & Causality
  • Stoichiometry (The "Pope-Peachey" Method): Instead of using 1.0 equivalent of the resolving agent, we utilize 0.5 equivalents of the chiral acid and 0.5 equivalents of an achiral mineral acid (e.g., HCl).

    • Reasoning: This forces the two enantiomers of the amine to compete for the limited chiral acid. The enantiomer that forms the less soluble salt precipitates, while the other remains in solution as the highly soluble hydrochloride salt. This maximizes theoretical yield (up to 90-95% of the desired enantiomer) and purity in fewer recrystallization steps.

  • Solvent Choice: 95% Ethanol or Ethanol/Water mixtures.

    • Reasoning: The dielectric constant allows for the dissolution of the salts at reflux but promotes selective crystallization of the hydrophobic diastereomer upon cooling.

Step-by-Step Workflow
  • Preparation of Solution A:

    • Dissolve 100 mmol of the racemic amine substrate in 150 mL of Ethanol (95%).

    • Add 50 mmol (0.5 eq) of (R)-2-Hydroxy-2-phenylbutyric acid.

    • Add 50 mmol (0.5 eq) of HCl (typically added as concentrated aqueous HCl or methanolic HCl).

  • Nucleation & Crystallization:

    • Heat the mixture to reflux (

      
      C) until all solids dissolve.
      
    • Critical Step: Allow the solution to cool slowly (approx.

      
      C per hour) to room temperature with gentle stirring. Rapid cooling traps impurities.
      
    • If no precipitate forms at

      
      C, seed the solution with a trace amount of the pure diastereomeric salt (if available) or scratch the flask wall.
      
    • Cool further to

      
      C for 4 hours to maximize yield.
      
  • Isolation & Purification:

    • Filter the crystals via vacuum filtration. Wash the cake with cold Ethanol (

      
      C).
      
    • Self-Validation Check: Dry a small sample and measure the melting point. A sharp melting point indicates high diastereomeric purity. If the range is broad (

      
      C), perform a recrystallization using the same solvent system.
      
  • Liberation of the Free Base:

    • Suspend the purified salt in water/DCM (1:1).

    • Basify with 2M NaOH (pH > 12) to deprotonate the amine.

    • Extract the organic layer, dry over MgSO

      
      , and concentrate to yield the enantiopure amine.
      
    • Auxiliary Recovery: Acidify the remaining aqueous layer with HCl (pH < 2) and extract with Ethyl Acetate to recover (R)-2-hydroxy-2-phenylbutyric acid for reuse.

Visualization: Resolution Workflow

ResolutionWorkflow Start Racemic Amine (1.0 eq) Reagents Add: (R)-Auxiliary (0.5 eq) HCl (0.5 eq) Start->Reagents Mix Heat to Reflux (Ethanol) Reagents->Mix Cool Controlled Cooling (78°C → 4°C) Mix->Cool Filter Filtration Cool->Filter Solid Solid Cake: Diastereomeric Salt Filter->Solid Precipitate Liquor Mother Liquor: Unwanted Enantiomer (HCl salt) Filter->Liquor Filtrate Recryst Recrystallization (if mp is broad) Solid->Recryst QC Check Liberation Basify (NaOH) & Extract Solid->Liberation Recryst->Solid Product Pure Chiral Amine Liberation->Product Recovery Acidify Aqueous Layer Recover Auxiliary Liberation->Recovery

Figure 1: Pope-Peachey resolution workflow maximizing yield of the target enantiomer while allowing auxiliary recovery.

Part 3: Protocol 2 – Determination of Absolute Configuration (NMR)

(R)-2-Hydroxy-2-phenylbutyric acid acts as a Chiral Solvating Agent (CSA). In an NMR solvent, it forms a transient diastereomeric complex with chiral amines or alcohols via hydrogen bonding (between the acid's -COOH/-OH and the substrate's -NH


/-OH).
Mechanism: The Anisotropic Shielding Model

The phenyl group of the auxiliary exerts a magnetic shielding effect (ring current). In the preferred conformation of the salt complex, protons located cis (syn) to the phenyl ring will experience an upfield shift (lower


 ppm), while those trans (anti) or unaffected will remain relatively unchanged or shift downfield.
Experimental Protocol
  • Sample Preparation:

    • Tube A (Reference): Dissolve 5-10 mg of the chiral substrate in 0.6 mL CDCl

      
      .
      
    • Tube B (Complex): Add 1.0 - 2.0 equivalents of (R)-2-Hydroxy-2-phenylbutyric acid to Tube A. Shake until dissolved.

    • Note: If the salt is insoluble in pure CDCl

      
      , add small amounts of CD
      
      
      
      OD or DMSO-d
      
      
      , though this may reduce the magnitude of the shift difference (
      
      
      ).
  • Data Acquisition:

    • Acquire

      
      H NMR spectra for both tubes.
      
    • Assign signals for protons

      
       and 
      
      
      
      to the chiral center of the substrate.
  • Analysis (

    
     Calculation): 
    
    • Calculate

      
      .
      
    • Alternatively, if comparing enantiomers:

      
       (if both auxiliaries are available).
      
    • Interpretation: Construct a Newman projection. The substituent that is shielded (negative

      
       or largest upfield shift) is spatially located above the phenyl ring of the auxiliary.
      
Visualization: NMR Shielding Model

NMR_Model cluster_legend Interpretation Logic Center Salt Complex Substrate_R1 Substrate Group R1 (Shielded Region) Center->Substrate_R1 Syn to Phenyl Substrate_R2 Substrate Group R2 (Deshielded Region) Center->Substrate_R2 Anti to Phenyl Auxiliary Auxiliary (R) (Phenyl Group) Auxiliary->Center H-Bonding Effect Result: Upfield Shift (Lower ppm) Substrate_R1->Effect Anisotropic Effect Legend If R1 is upfield relative to R2, then R1 is Syn to the Phenyl ring. Use this to assign R/S.

Figure 2: NMR Anisotropic Shielding Model. The phenyl ring of the auxiliary shields the substituent on the same face (Syn), causing an upfield chemical shift.

Part 4: Data Summary & Physical Properties

Table 1: Comparative Properties of


-Hydroxy Acid Auxiliaries 
AuxiliaryStructure (

-substituent)
Steric BulkPrimary Application
(R)-Mandelic Acid -HLowGeneral Resolution, NMR (Mosher alternative)
(R)-Atrolactic Acid -CH

MediumResolution of small amines
(R)-2-Hydroxy-2-phenylbutyric Acid -CH

CH

(Ethyl)
High Difficult Resolutions, Steric Differentiation

Table 2: Typical Resolution Efficiency (Example Data)

SubstrateSolvent SystemYield (Cycle 1)ee% (Cycle 1)Final ee% (Recryst)

-Phenylethylamine
EtOH (95%)42% (Theoretical 50%)88%>99%
Phenylalanine Methyl EsterMeOH/H

O (9:1)
38%91%>99%

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (Foundational text on the "Pope-Peachey" method and resolving agents).
  • Saigo, K., et al. (1982). "Optical Resolution of 2-Amino-1,2-diphenylethanol by Preferential Crystallization and Use of the Resolving Agent". Bulletin of the Chemical Society of Japan.

  • Parker, D. (1991). "NMR Determination of Enantiomeric Purity". Chemical Reviews, 91(7), 1441–1457.

    
    -hydroxy acids). 
    
  • TCI Chemicals. "Optical Resolution via Diastereomeric Salt Formation". Technical Guide.

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR". Chemical Reviews, 104(1), 17–118.

Method

Application Note: Protocol for the Esterification of (R)-2-Hydroxy-2-phenylbutyric Acid

[1] -Hydroxy Acids Molecule: (R)-2-Hydroxy-2-phenylbutyric acid (CAS: 3966-31-2)[1] Executive Summary & Strategic Analysis This guide details the esterification of (R)-2-Hydroxy-2-phenylbutyric acid , a structurally chal...

Author: BenchChem Technical Support Team. Date: February 2026

[1]


-Hydroxy Acids
Molecule:  (R)-2-Hydroxy-2-phenylbutyric acid (CAS: 3966-31-2)[1]

Executive Summary & Strategic Analysis

This guide details the esterification of (R)-2-Hydroxy-2-phenylbutyric acid , a structurally challenging chiral building block.[1] Unlike its common isomer (2-hydroxy-4-phenylbutyric acid), this target features a quaternary


-carbon  bearing a phenyl group, an ethyl group, a hydroxyl group, and the carboxyl moiety.[1]

Core Challenge: The steric congestion at the quaternary center significantly retards the rate of nucleophilic attack on the carbonyl carbon.[1] Furthermore, the tertiary alcohol motif is highly susceptible to acid-catalyzed dehydration (elimination) , yielding the achiral


-unsaturated byproduct, 2-phenyl-2-butenoic acid.[1]

Selected Protocols: To address these challenges, we present two distinct protocols:

  • Protocol A (Scalable/Industrial): Modified Fischer Esterification using Azeotropic Distillation. Optimized for cost and scale, utilizing toluene entrainment to drive equilibrium without excessive heating.

  • Protocol B (High-Purity/Discovery): Base-Promoted Alkylation (Cesium Carbonate Method). A mild, room-temperature approach that completely circumvents the acidic dehydration pathway, ensuring maximal enantiomeric retention.[1]

Critical Process Parameters (CPPs)

ParameterCriticalityScientific Rationale
Water Content HighThe quaternary center makes the equilibrium constant (

) unfavorable.[1] Active water removal (Dean-Stark or Molecular Sieves) is mandatory for Protocol A.
Acidity (pH) HighStrong mineral acids (e.g.,

) at high temperatures promote E1 elimination of the tertiary -OH, destroying chirality.

-TsOH is preferred.[1]
Temperature MediumProtocol A requires reflux (110°C) for kinetics; Protocol B operates at 25°C to preserve labile functionality.
Stoichiometry MediumIn Protocol B, excess alkyl halide drives the reaction as the carboxylate is a weak nucleophile due to steric shielding.[1]

Decision Workflow (Graphviz)

The following logic gate assists in selecting the appropriate protocol based on scale and purity requirements.

EsterificationStrategy Figure 1: Strategic Selection of Esterification Protocol Start Start: (R)-2-Hydroxy-2-phenylbutyric acid ScaleCheck Scale > 100g? Start->ScaleCheck PurityCheck Strict Enantiopurity Required (>99.5% ee)? ScaleCheck->PurityCheck No (Lab scale) MethodA Protocol A: Modified Fischer (Toluene/p-TsOH/Dean-Stark) Risk: Trace Elimination ScaleCheck->MethodA Yes (Cost driven) PurityCheck->MethodA No MethodB Protocol B: Base-Promoted Alkylation (Cs2CO3/MeI/DMF) Benefit: Zero Dehydration PurityCheck->MethodB Yes

Protocol A: Modified Fischer Esterification (Scalable)

Objective: Synthesis of Ethyl (R)-2-hydroxy-2-phenylbutyrate. Mechanism: Acid-catalyzed nucleophilic acyl substitution driven by azeotropic water removal.[1] Key Precaution: Use


-Toluenesulfonic acid (

-TsOH) instead of Sulfuric acid to minimize charring and elimination.
Materials
  • (R)-2-Hydroxy-2-phenylbutyric acid (1.0 equiv)[1]

  • Ethanol (Absolute, 5.0 equiv)

  • Toluene (Solvent, 10 volumes relative to acid mass)

  • 
    -Toluenesulfonic acid monohydrate (0.05 equiv)[1]
    
  • Equipment: Dean-Stark trap, Reflux condenser.[1]

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend the (R)-2-hydroxy-2-phenylbutyric acid in Toluene .

  • Reagent Addition: Add Ethanol and

    
    -TsOH .[1]
    
    • Note: Toluene is used as a co-solvent to create a ternary azeotrope (Ethanol/Water/Toluene) which boils at ~74°C, allowing lower temperature water removal than pure toluene.

  • Reflux: Attach the Dean-Stark trap (pre-filled with toluene) and condenser. Heat the mixture to vigorous reflux.

  • Monitoring: Monitor water collection in the trap. Reaction is typically complete when water evolution ceases (approx. 6–12 hours).

    • QC Check: Spot TLC (Hexane/EtOAc 4:1). Stain with Phosphomolybdic Acid (PMA) as the hydroxyl group is not UV-active enough alone, though the phenyl ring helps.[1]

  • Workup: Cool to room temperature. Wash the organic layer with Sat.[2][3]

    
      (2x) to remove catalyst and unreacted acid.
    
  • Isolation: Wash with Brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Purification: High-vacuum distillation is recommended for bulk scale.[1] For smaller batches, silica gel chromatography (0-10% EtOAc in Hexanes).

Protocol B: Base-Promoted Alkylation (High Fidelity)[1]

Objective: Synthesis of Methyl (R)-2-hydroxy-2-phenylbutyrate (or other alkyl esters). Mechanism:


 attack of the carboxylate anion on an alkyl halide.
Advantage:  Neutral/Basic conditions prevent acid-catalyzed dehydration of the tertiary alcohol.[1]
Materials
  • (R)-2-Hydroxy-2-phenylbutyric acid (1.0 equiv)[1]

  • Cesium Carbonate (

    
    , 1.5 equiv)
    
  • Iodomethane (

    
    , 2.0 equiv) or Benzyl Bromide
    
  • Solvent: DMF (Dimethylformamide) or DMSO (anhydrous)

Step-by-Step Methodology
  • Solubilization: Dissolve (R)-2-hydroxy-2-phenylbutyric acid in anhydrous DMF (0.2 M concentration) in a flask under Nitrogen atmosphere.

  • Deprotonation: Add

    
      in a single portion. Stir at room temperature for 30 minutes.
    
    • Mechanistic Insight: The "Cesium Effect" improves solubility of the carboxylate in organic media and enhances nucleophilicity due to the weak ion pairing of the large

      
       cation [1].[1]
      
  • Alkylation: Dropwise add Iodomethane (Caution: Carcinogen).

  • Reaction: Stir at room temperature for 3–5 hours.

    • Note: Do NOT heat. The reaction is exothermic and fast. Heating risks O-alkylation of the tertiary hydroxyl group (ether formation).[1]

  • Quench: Pour the reaction mixture into a 10-fold excess of ice-water.

  • Extraction: Extract with Diethyl Ether or MTBE (3x).

    • Why Ether? DMF is difficult to remove from EtOAc; Ether/Water partitioning is more efficient for DMF removal.

  • Purification: Wash combined organics with water (3x) and Brine (1x). Dry (

    
    ) and concentrate. The product is usually analytically pure; if not, filter through a short plug of silica.[1]
    

Analytical Control & Troubleshooting

Quality Control Specifications
TestMethodAcceptance Criteria
Identity

-NMR (CDCl3)

7.2-7.5 (Ph), 3.7 (OMe), 1.2/2.1 (Ethyl).[1] Absence of alkene peaks (

6.0-7.0 region).
Purity HPLC (C18)> 98.0% Area
Chiral Purity Chiral HPLC> 99.0% ee (Column: Chiralcel OD-H, Hex/IPA 95:5)
Water Karl Fischer< 0.1%
Troubleshooting Guide
  • Issue: Presence of alkene peaks in NMR (Dehydration).

    • Cause: Acid catalyst too strong or temperature too high in Protocol A.

    • Fix: Switch to Protocol B. If using Protocol A, lower temp and use vacuum to reflux at <80°C.

  • Issue: Low Yield in Protocol B.

    • Cause: Steric hindrance preventing

      
       attack.
      
    • Fix: Switch solvent to HMPA (toxic) or DMPU. Increase time. Ensure

      
       is fresh (colorless).
      

Pathway Visualization

The following diagram illustrates the competing pathways: Esterification vs. Dehydration.[1]

ReactionPathways Figure 2: Mechanistic Pathways and Risk of Elimination Substrate (R)-2-Hydroxy-2-phenylbutyric acid Cation Carbocation Intermediate (Tertiary) Substrate->Cation Strong Acid/Heat (Protocol A Risk) Product Target Ester (Retention of Configuration) Substrate->Product Base/Alkyl Halide (Protocol B) No Cation formed Substrate->Product Mild Acid/Toluene -H2O Byproduct Elimination Product (2-phenyl-2-butenoate) Cation->Byproduct -H+ (Elimination)

[4]

References

  • Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH.[1] Link

  • Parthasarathy, S., et al. (2021).[4] Synthesis of Sterically Hindered

    
    -Hydroxycarbonyls through Radical-Radical Coupling. Organic Letters, 23(11), 4420–4425. Link
    
  • Ishihara, K., et al. (2005). Bulky Diarylammonium Arenesulfonates as Active Esterification Catalysts.[5] Journal of the American Chemical Society, 127(12), 4168–4169. Link

  • PubChem. (2025).[6] Compound Summary: (R)-2-Hydroxy-2-phenylbutanoic acid.[1][7] National Library of Medicine. Link

  • Salvatore, R. N., et al. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[1] Journal of Organic Chemistry, 67(11), 3963–3966. (Cited for Cs2CO3 effect mechanism). Link

Sources

Application

Analytical techniques for determining enantiomeric excess of (R)-2-Hydroxy-2-phenylbutyric acid

[1][2][3][4] Executive Summary & Scientific Rationale Target Analyte: (R)-2-Hydroxy-2-phenylbutyric acid (also known as -ethylmandelic acid).[1] CAS Registry Number: 3966-32-3 (Racemate), 13312-74-8 (R-isomer).[1] Signif...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Scientific Rationale

Target Analyte: (R)-2-Hydroxy-2-phenylbutyric acid (also known as


-ethylmandelic acid).[1]
CAS Registry Number:  3966-32-3 (Racemate), 13312-74-8 (R-isomer).[1]
Significance:  This molecule is a critical chiral building block in the synthesis of anticholinergic drugs (e.g., Oxybutynin) and other pharmaceutical intermediates. Its pharmacological efficacy and regulatory compliance depend strictly on high enantiomeric purity.[1]

The Analytical Challenge: The analyte possesses a quaternary chiral center featuring a free carboxylic acid, a hydroxyl group, a phenyl ring, and an ethyl group. This structural complexity presents two specific challenges:

  • Ionization: The carboxylic acid moiety (

    
    ) can ionize, leading to peak tailing and poor resolution on standard stationary phases.[1]
    
  • Steric Hindrance: The quaternary center restricts the conformational freedom necessary for some "lock-and-key" chiral recognition mechanisms.[1]

Strategic Approach: This guide prioritizes Normal-Phase Chiral HPLC using polysaccharide-based stationary phases (CSP) as the Gold Standard due to its robustness and scalability.[1] We also detail a 1H-NMR method using Chiral Solvating Agents (CSAs) as a rapid, orthogonal validation tool.

Primary Protocol: Chiral HPLC Analysis[1][3][5][6][7][8]

Method Selection & Mechanism

Column Selection: Amylose tris(3,5-dimethylphenylcarbamate) — commercially known as Chiralpak AD-H (or equivalent).[1]

  • Why? The carbamate linkages in the stationary phase form hydrogen bonds with the analyte's hydroxyl and carboxylic acid groups. The amylose helical structure creates a chiral cavity that discriminates between the phenyl and ethyl groups of the quaternary center.

  • Alternative: Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H ) is a viable secondary option if AD-H fails to resolve.[1]

Detailed Experimental Protocol
A. Instrumentation Setup
  • System: HPLC with binary pump and UV-Vis/PDA detector.[1]

  • Column: Chiralpak AD-H (

    
    ).[1]
    
  • Temperature:

    
     (Control is critical; lower temperatures often improve resolution by reducing molecular motion).[1]
    
  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (carboxylate).[1]

B. Mobile Phase Preparation
  • Solvents: HPLC-grade n-Hexane and Isopropyl Alcohol (IPA).[1]

  • Modifier: Trifluoroacetic Acid (TFA) or Formic Acid.[1]

    • Crucial Step: The acid modifier ensures the analyte remains in its neutral (protonated) form. Without it, the carboxylate anion will repel the stationary phase, causing peak broadening.

  • Composition: n-Hexane : IPA : TFA

    
    .
    
    • Optimization: If retention is too low, decrease IPA to 5%.[1] If resolution is poor, switch IPA to Ethanol.

C. Sample Preparation
  • Weigh

    
     of the sample.[1]
    
  • Dissolve in

    
     of the mobile phase (without TFA to avoid degradation during storage, though typically stable).
    
  • Filter through a

    
     PTFE syringe filter.[1]
    
  • System Suitability: Inject a racemic standard first to establish separation factor (

    
    ) and resolution (
    
    
    
    ).
D. Execution & Calculation
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    
  • Calculation:

    
    [2]
    
Data Visualization: HPLC Workflow

HPLC_Workflow Start Start: Racemic Standard Prep Sample Prep (1 mg/mL in Mobile Phase) Start->Prep Cond Condition Column (Hex:IPA:TFA 90:10:0.1) Prep->Cond Inject Inject 10 µL Cond->Inject Detect UV Detection (254 nm) Inject->Detect Decision Resolution (Rs) > 1.5? Detect->Decision Analyze Run Sample Calculate ee% Decision->Analyze Yes Optimize Optimize: 1. Lower Flow (0.5 mL/min) 2. Reduce IPA (95:5) 3. Lower Temp (10°C) Decision->Optimize No Optimize->Cond

Figure 1: Step-by-step decision tree for developing the chiral HPLC method.

Secondary Protocol: 1H-NMR with Chiral Solvating Agents[3]

Principle

If HPLC is unavailable, 1H-NMR offers a fast alternative.[1] We use a Chiral Solvating Agent (CSA) such as (R)-(+)-


-Methylbenzylamine  or Quinine .[1] The CSA forms a transient diastereomeric salt with the analyte in situ. The chemical environment of the 

-methyl or ethyl protons in the analyte becomes distinct for the (R) and (S) enantiomers.
Protocol
  • Solvent:

    
     (Chloroform-d).[1]
    
  • Sample: Dissolve

    
     of (R)-2-Hydroxy-2-phenylbutyric acid in 
    
    
    
    
    
    .
  • CSA Addition: Add

    
     equivalents of (R)-(+)-
    
    
    
    -Methylbenzylamine.
    • Note: A salt forms immediately.[1] Ensure the solution remains clear.

  • Acquisition: Acquire a standard 1H-NMR spectrum (min. 300 MHz, preferably 500 MHz).

  • Analysis: Focus on the ethyl group (methylene protons) or the aromatic region .[1] These signals will split into two sets (one for the R-R salt, one for the S-R salt).

  • Integration: Integrate the split peaks to calculate the ratio.

Results Interpretation & Troubleshooting

HPLC Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Peak Tailing Ionization of carboxylic acid.[1]Increase TFA concentration to 0.2% or switch to Formic Acid.
No Separation Insufficient interaction time.[1]Reduce flow rate to 0.5 mL/min; Lower column temp to

.
Broad Peaks Sample solvent mismatch.Dissolve sample in mobile phase; Reduce injection volume.
Retention Drift Column contamination.[1]Flush column with 100% Ethanol (if compatible) or follow manufacturer regeneration protocol.[1]
Validation Criteria (Self-Check)
  • Resolution (

    
    ):  Must be 
    
    
    
    for baseline separation.
  • Tailing Factor (

    
    ):  Should be 
    
    
    
    .[1][3]
  • Blank Injection: Must show no interference at the retention time of the enantiomers.

References

  • Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H." Daicel Corporation. [Link][1]

  • Ma, S., et al.

    
    -Substituted-2-Phenylpropionic Acids by HPLC." Biomedical Chromatography, 2014.[1] [Link]
    
  • Wainer, I. W. "HPLC separation of enantiomers using chiral stationary phases."[1] Ceska a Slovenska Farmacie, 2007.[1] [Link]

  • Parker, D. "NMR determination of enantiomeric purity." Chemical Reviews, 1991.[1] [Link]

Sources

Method

Application Notes and Protocols for the Large-Scale Production of Optically Active 2-Hydroxy-4-Arylbutyric Acid

Introduction: The Significance of Chiral 2-Hydroxy-4-Arylbutyric Acids Optically active 2-hydroxy-4-arylbutyric acids, particularly (R)-2-hydroxy-4-phenylbutyric acid and its esters, are pivotal chiral building blocks in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral 2-Hydroxy-4-Arylbutyric Acids

Optically active 2-hydroxy-4-arylbutyric acids, particularly (R)-2-hydroxy-4-phenylbutyric acid and its esters, are pivotal chiral building blocks in the pharmaceutical industry. Their primary significance lies in their role as key intermediates for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely prescribed for the management of hypertension and congestive heart failure.[1][2][3] The stereochemistry at the C2 position is crucial for the pharmacological activity of these drugs, making the enantioselective synthesis of these hydroxy acids a critical endeavor for large-scale, cost-effective drug manufacturing.[2] This document provides a comprehensive guide to the methodologies for the large-scale production of these valuable compounds, with a focus on robust and scalable biocatalytic and chemo-enzymatic strategies.

Strategic Approaches to Enantioselective Synthesis

The industrial production of optically active 2-hydroxy-4-arylbutyric acids has evolved from classical resolution techniques, which are inherently limited to a 50% theoretical yield, to more efficient and sustainable asymmetric synthesis and biocatalytic methods.[4] Modern strategies prioritize high enantioselectivity, atom economy, and environmentally benign processes. The most prominent and industrially viable approaches include:

  • Biocatalytic Asymmetric Reduction of 2-Oxo-4-Arylbutyric Acids: This is a highly effective method that utilizes oxidoreductase enzymes, such as ketoreductases (KREDs) and dehydrogenases, to stereoselectively reduce a prochiral ketone precursor to the desired chiral alcohol.[5]

  • Chemo-enzymatic Synthesis: These multi-step processes combine the strengths of chemical synthesis to create a suitable precursor, which is then subjected to a highly selective enzymatic transformation to introduce the desired chirality.

  • Dynamic Kinetic Resolution (DKR): For substrates with a chiral center at the α-position, DKR can be employed to convert a racemic starting material into a single stereoisomer of the product in high yield and diastereoselectivity.[5]

This guide will focus on the practical application of biocatalytic asymmetric reduction, a method that has demonstrated exceptional efficiency and scalability.

Core Technology: Biocatalytic Asymmetric Reduction

The cornerstone of modern large-scale production of optically active 2-hydroxy-4-arylbutyric acids is the asymmetric reduction of their corresponding 2-oxo precursors. This is typically achieved using whole-cell biocatalysts or isolated enzymes.

Mechanism of Action

The enzymatic reduction involves the transfer of a hydride ion from a nicotinamide cofactor, either NADH or NADPH, to the carbonyl group of the 2-oxo-4-arylbutyric acid or its ester. The high stereoselectivity of the reaction is dictated by the specific three-dimensional structure of the enzyme's active site, which preferentially binds the substrate in an orientation that leads to the formation of one enantiomer over the other.

Key Components of a Successful Biocatalytic Process
  • The Biocatalyst: A highly active and stereoselective oxidoreductase is essential. These enzymes are often sourced from microorganisms such as Candida, Pichia, Rhodococcus, or are expressed recombinantly in host organisms like E. coli for improved performance and ease of production.[6]

  • The Substrate: The 2-oxo-4-arylbutyric acid or its ester serves as the starting material. The choice between the acid and ester form can influence substrate solubility, enzyme activity, and downstream processing.

  • Cofactor Regeneration System: The nicotinamide cofactors (NADH/NADPH) are expensive and required in stoichiometric amounts for the reduction. Therefore, an efficient in situ cofactor regeneration system is crucial for the economic viability of a large-scale process.[7][8][9]

  • Reaction Medium: The choice of solvent system, pH, and temperature are critical parameters that must be optimized to ensure high enzyme activity, stability, and product yield. Two-phase systems are often employed to overcome substrate or product inhibition and to facilitate product recovery.[10]

Comparative Analysis of Production Strategies

The following table summarizes and compares different biocatalytic approaches for the production of (R)-2-hydroxy-4-phenylbutyric acid (or its ethyl ester), highlighting key performance indicators.

Biocatalyst Strategy Substrate Cofactor Regeneration Yield (%) Enantiomeric Excess (ee, %) Reference
Engineered E. coli expressing D-lactate dehydrogenase and formate dehydrogenaseWhole-cell biocatalysis2-oxo-4-phenylbutyric acid (OPBA)Formate/Formate Dehydrogenase (FDH)>97>99[3][11]
Candida krusei SW2026Whole-cell biocatalysisEthyl 2-oxo-4-phenylbutyrate (EOPB)Endogenous cellular metabolism95.199.7
Engineered E. coli expressing Carbonyl Reductase and Glucose DehydrogenaseWhole-cell biocatalysisEthyl 2-oxo-4-phenylbutyrate (EOPB)Glucose/Glucose Dehydrogenase (GDH)High>99
Rhodococcus sp.Whole-cell biocatalysisAromatic ketonesIsopropanol/Alcohol DehydrogenaseHigh>99[6]

Experimental Workflow and Protocols

The following diagram illustrates a general workflow for the large-scale production of optically active 2-hydroxy-4-arylbutyric acid via whole-cell biocatalysis.

Biocatalytic Production Workflow Figure 1: General Workflow for Biocatalytic Production cluster_0 Upstream Processing cluster_1 Biotransformation cluster_2 Downstream Processing Strain_Development Strain Development & Optimization Fermentation High-Density Fermentation Strain_Development->Fermentation Cell_Harvest Cell Harvest & Preparation Fermentation->Cell_Harvest Bioreactor_Setup Bioreactor Setup Cell_Harvest->Bioreactor_Setup Biocatalyst Reaction Asymmetric Reduction Bioreactor_Setup->Reaction Monitoring In-process Monitoring (HPLC) Reaction->Monitoring Cell_Removal Cell Removal Reaction->Cell_Removal Extraction Product Extraction Cell_Removal->Extraction Purification Purification (e.g., Crystallization) Extraction->Purification Analysis Final Product Analysis (Chiral HPLC, NMR) Purification->Analysis

Caption: General workflow for biocatalytic production.

Protocol 1: High-Density Fermentation of Recombinant E. coli for Biocatalyst Production

Rationale: To generate a sufficient quantity of the whole-cell biocatalyst with high enzymatic activity. High-density fermentation maximizes the cell biomass per unit volume, leading to a more concentrated and efficient biocatalyst for the subsequent biotransformation step.

Materials:

  • Recombinant E. coli strain harboring the gene for the desired oxidoreductase (e.g., D-lactate dehydrogenase) and the cofactor regeneration enzyme (e.g., formate dehydrogenase).

  • Fermentation medium (e.g., Terrific Broth or a defined mineral medium) supplemented with appropriate antibiotics and inducers (e.g., IPTG).

  • Bioreactor (5 L or larger) equipped with pH, temperature, and dissolved oxygen (DO) control.

  • Feed solution (e.g., concentrated glucose and nutrient solution).

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the recombinant E. coli strain into 50 mL of seed culture medium. Grow overnight at 37°C with shaking at 200 rpm.

  • Bioreactor Inoculation: Transfer the seed culture to the bioreactor containing the initial batch of fermentation medium.

  • Batch Phase: Maintain the temperature at 37°C and the pH at 7.0 (controlled by automated addition of acid/base). Initially, maintain the DO level above 30% by controlling the agitation and aeration rate.

  • Fed-Batch Phase: Once the initial carbon source is depleted (indicated by a sharp increase in DO), initiate the fed-batch phase by continuously feeding the concentrated feed solution. The feed rate should be controlled to maintain a limited supply of the carbon source, thus avoiding the accumulation of inhibitory byproducts.

  • Induction: When the optical density at 600 nm (OD600) reaches a predetermined value (e.g., 40-50), induce protein expression by adding the inducer (e.g., IPTG) to the bioreactor.

  • Post-Induction Growth: Continue the fermentation for an additional 12-16 hours at a reduced temperature (e.g., 25-30°C) to allow for proper protein folding and expression.

  • Cell Harvest: Harvest the cells by centrifugation when the enzymatic activity reaches its maximum.

  • Cell Preparation: Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0) and either use the fresh cells directly or store them as a frozen paste at -80°C.

Protocol 2: Large-Scale Asymmetric Reduction of 2-Oxo-4-Phenylbutyric Acid (OPBA)

Rationale: To perform the stereoselective reduction of the prochiral ketone to the desired chiral hydroxy acid using the prepared whole-cell biocatalyst. The use of a formate/formate dehydrogenase system for NADH regeneration is advantageous as the byproduct, carbon dioxide, is easily removed from the reaction mixture, simplifying downstream processing.[11]

Materials:

  • Prepared recombinant E. coli cells (wet cell paste).

  • 2-Oxo-4-phenylbutyric acid (OPBA).

  • Sodium formate.

  • Phosphate buffer (100 mM, pH 7.0).

  • Bioreactor with temperature and pH control.

Procedure:

  • Reaction Setup: In the bioreactor, prepare the reaction mixture by suspending the E. coli cell paste in the phosphate buffer.

  • Substrate Addition: Add the sodium formate (cofactor regeneration substrate) and OPBA to the reaction mixture. The concentrations of the substrates should be optimized based on preliminary small-scale experiments to avoid substrate inhibition.

  • Reaction Conditions: Maintain the reaction temperature at 30°C and the pH at 7.0. Gently agitate the mixture to ensure homogeneity.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the concentrations of OPBA and the product, (R)-2-hydroxy-4-phenylbutyric acid, by HPLC. The enantiomeric excess of the product should also be monitored using a chiral HPLC method.

  • Reaction Completion: The reaction is considered complete when no further conversion of the substrate is observed.

  • Downstream Processing:

    • Cell Removal: Separate the cells from the reaction mixture by centrifugation or microfiltration.

    • Product Extraction: Acidify the supernatant to pH 2-3 and extract the product with an organic solvent such as ethyl acetate.

    • Purification: Concentrate the organic extract and purify the product by crystallization or column chromatography.

Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

Rationale: To accurately quantify the enantiomeric purity of the final product. Chiral HPLC is the gold standard for separating and quantifying enantiomers due to its high resolution and accuracy.[12]

Materials:

  • HPLC system with a UV detector.

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD).

  • Mobile phase (e.g., a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid for acidic compounds).

  • Racemic standard of 2-hydroxy-4-phenylbutyric acid.

  • Purified product sample.

Procedure:

  • Method Development: Develop a chiral HPLC method that provides baseline separation of the two enantiomers of 2-hydroxy-4-phenylbutyric acid using the racemic standard. Optimize the mobile phase composition and flow rate to achieve good resolution in a reasonable analysis time.

  • Sample Preparation: Dissolve the purified product and the racemic standard in the mobile phase to a suitable concentration.

  • Analysis: Inject the racemic standard to identify the retention times of the (R) and (S) enantiomers. Then, inject the product sample.

  • Data Analysis: Integrate the peak areas of the two enantiomers in the chromatogram of the product sample.

  • Calculation of ee: Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Cofactor Regeneration Strategies: A Deeper Dive

The choice of cofactor regeneration system is critical for the economic feasibility of the process. The following diagram illustrates the principle of coupled-enzyme cofactor regeneration.

Cofactor_Regeneration Figure 2: Coupled-Enzyme Cofactor Regeneration cluster_main Main Reaction cluster_regen Regeneration Cycle Substrate 2-Oxo-4-arylbutyric acid KRED Ketoreductase Substrate->KRED Product 2-Hydroxy-4-arylbutyric acid KRED->Product NAD_ox NAD+ KRED->NAD_ox CoSubstrate Sacrificial Substrate (e.g., Formate, Glucose) RegenEnzyme Dehydrogenase (e.g., FDH, GDH) CoSubstrate->RegenEnzyme CoProduct Byproduct (e.g., CO2, Gluconic acid) RegenEnzyme->CoProduct NAD_red NADH RegenEnzyme->NAD_red NAD_ox->RegenEnzyme NAD_red->KRED

Caption: Coupled-enzyme cofactor regeneration.

Different cofactor regeneration systems have their own advantages and disadvantages:

  • Formate/Formate Dehydrogenase (FDH): This system is highly efficient and produces CO2 as the only byproduct, which simplifies product purification.[11]

  • Glucose/Glucose Dehydrogenase (GDH): Glucose is an inexpensive co-substrate, making this system cost-effective. However, the formation of gluconic acid can lower the pH of the reaction mixture and may require pH control.

  • Isopropanol/Alcohol Dehydrogenase (ADH): Isopropanol can serve as both a co-substrate and a co-solvent, and the byproduct acetone is volatile. This system is often used with enzymes that are active in the presence of organic solvents.[6]

  • Electrochemical and Photochemical Regeneration: These methods offer the potential for clean cofactor regeneration without the need for a second enzyme and co-substrate, but they can be more complex to implement on a large scale.[7][8]

Conclusion and Future Outlook

The large-scale production of optically active 2-hydroxy-4-arylbutyric acids has been significantly advanced by the adoption of biocatalytic methods, particularly the asymmetric reduction of 2-oxo precursors. The use of whole-cell biocatalysts with integrated cofactor regeneration systems offers a robust, scalable, and environmentally friendly alternative to traditional chemical synthesis. Future developments in this field will likely focus on the discovery and engineering of novel enzymes with enhanced activity, stability, and substrate scope, as well as the optimization of fermentation and biotransformation processes to further improve efficiency and reduce costs. The integration of continuous processing technologies, such as enzyme membrane bioreactors, will also play a crucial role in advancing the industrial production of these vital pharmaceutical intermediates.[13]

References

  • Heriot-Watt University. Cofactor NAD(P)H Regeneration Inspired by Heterogeneous Pathways. Available from: [Link]

  • de Miranda, A. S., et al. (2025). Biocatalysed reductions of α-ketoesters employing Cyrene TM as cosolvent. ResearchGate. Available from: [Link]

  • Anonymous. (n.d.). Development and optimization of efficient cofactor regeneration systems for NAD (P) H-dependent biocatalytic oxidoreduction processes. Semantic Scholar. Available from: [Link]

  • Zhu, L., et al. (2025). Regeneration of cofactor NAD(P)+ with NAD(P)H oxidase for the production of value-added chemicals. Frontiers in Bioengineering and Biotechnology. Available from: [Link]

  • Kragl, U., et al. (2009). Recent Developments in NAD(P)H Regeneration for Enzymatic Reductions in One- and Two-Phase Systems. Biocatalysis and Biotransformation, 22(2), 115-125. Available from: [Link]

  • Xu, Z., et al. (2024). Regeneration of NAD(P)H and its Analogues by Photocatalysis with Ionized Carbon Nitride. ACS Catalysis. Available from: [Link]

  • Nie, Y., et al. (2014). Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed D-Lactate Dehydrogenase and Formate. PLOS ONE, 9(8), e104204. Available from: [Link]

  • Schmidt, E., et al. (1992). Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme. Journal of Biotechnology, 24(3), 315-327. Available from: [Link]

  • Anonymous. (n.d.). Asymmetric synthetic methodologies for the preparation of 2-hydroxy-4-arylbutanoic acid using 2-hydroxy- and 2-oxo-4-arylbut-3-enoic acid derivatives as intermediates. ResearchGate. Available from: [Link]

  • Takeda, M., et al. (2000). Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester. U.S. Patent No. 6,087,526.
  • Nie, Y., et al. (2014). Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System. National Institutes of Health. Available from: [Link]

  • Nie, Y., et al. (2014). Efficient production of (R)-2-hydroxy-4-phenylbutyric acid by using a coupled reconstructed D-lactate dehydrogenase and formate dehydrogenase system. PubMed. Available from: [Link]

  • Sutton, P., et al. (2014). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. National Institutes of Health. Available from: [Link]

  • Sanchez, J. M., et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Talanta, 85(5), 2684-2688. Available from: [Link]

  • de Souza, R. O. M. A., et al. (2021). Two-Phase Biocatalysis in Microfluidic Droplets. MDPI. Available from: [Link]

  • Schmidt, E., et al. (n.d.). Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid — an intermediate for inhibitors of angiotensin converting enzyme. DeepDyve. Available from: [Link]

  • Jackson, R. W. (1930). THE SYNTHESIS OF INDOLYL-BUTYRIC ACID AND SOME OF ITS DERIVATIVES. Journal of the American Chemical Society, 52(12), 5029-5032. Available from: [Link]

  • Blacker, A. J., et al. (2009). Highly stereoselective biocatalytic reduction of alpha-halo ketones. Almac. Available from: [Link]

  • Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Anonymous. (n.d.). Cas 133-32-4,3-Indolebutyric acid. LookChem. Available from: [Link]

  • Anonymous. (n.d.). 2-hydroxy-4-phenylbutanoic acid. ChemSrc. Available from: [Link]

  • Klabunovskii, E. I. (1996). Catalytic asymmetric synthesis of β-hydroxyacids and their esters. Russian Chemical Reviews, 65(4), 349-368. Available from: [Link]

  • Anonymous. (n.d.). Chiral HPLC Separations. Phenomenex. Available from: [Link]

  • Khan, I., et al. (2025). Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development. PubMed. Available from: [Link]

  • Pesnot, T., et al. (2025). Asymmetric ring contraction of 2-hydroxypyranones by borrowing hydrogen biocatalysis. Chemical Science. Available from: [Link]

  • Lomsadze, K., et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. PubMed. Available from: [Link]

  • Anonymous. (n.d.). Preparation method of 2-hydroxy-4-methylthioalkyl butyrate. Google Patents.
  • Koch, A. S., et al. (2020). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. ACS Omega, 5(47), 30569-30575. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions in the synthesis of 2-hydroxy-2-phenylbutyric acid

Technical Support Center: Synthesis & Purification of 2-Hydroxy-2-Phenylbutyric Acid Ticket ID: #HPBA-SYN-001 Subject: Troubleshooting Side Reactions & Impurity Profiles Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Purification of 2-Hydroxy-2-Phenylbutyric Acid

Ticket ID: #HPBA-SYN-001 Subject: Troubleshooting Side Reactions & Impurity Profiles Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 2-hydroxy-2-phenylbutyric acid (also known as


-ethylmandelic acid) is primarily achieved via the cyanohydrin route starting from propiophenone. While robust, this pathway is susceptible to three critical failure modes: elimination (dehydration) , oligomerization , and retro-cyanohydrin reversion .

This guide addresses these specific side reactions, providing mechanistic insights and corrective protocols to ensure high purity (>98%) for downstream applications such as Indobufen synthesis or chiral resolution.

Module 1: The "Yellowing" Issue (Dehydration)

User Query: My final product has a persistent yellow/brown tint and a depressed melting point (Observed: 118-120°C; Expected: 122-124°C). Recrystallization isn't removing the color.

Root Cause Analysis: The discoloration is almost invariably caused by the acid-catalyzed dehydration of the


-hydroxy group. Unlike simple aliphatic alcohols, the benzylic position facilitates the elimination of water to form the conjugated 

-unsaturated acid: 2-phenyl-2-butenoic acid (also known as 2-phenylcrotonic acid).
  • Mechanism: Under high thermal stress or excessive acid concentration, the hydroxyl group is protonated and leaves as water. The resulting carbocation is stabilized by the phenyl ring, allowing rapid proton loss to form the alkene.

  • Detection:

    • TLC: The unsaturated impurity is UV-active and typically runs higher (less polar) than the hydroxy acid.

    • 1H NMR: Look for a vinylic proton signal (quartet/multiplet) around

      
       7.0–7.3 ppm, often overlapping with the aromatic region but distinct from the ethyl signals.
      

Corrective Protocol:

  • Temperature Control: The hydrolysis of the intermediate amide requires heat, but exceeding 90°C exponentially increases the rate of dehydration. Maintain reaction temperature at 75-80°C .

  • Acid Concentration: Do not use concentrated sulfuric acid directly for the hydrolysis step if possible. A two-stage hydrolysis (HCl followed by dilute

    
    ) is gentler.
    
  • Purification: The unsaturated impurity is less soluble in water than the hydroxy acid.

    • Step A: Convert the crude acid to its sodium salt using 1N NaOH (pH 10).

    • Step B: Wash the aqueous phase with Dichloromethane (DCM) to remove non-acidic organics.

    • Step C: Slowly acidify the aqueous layer to pH 1-2 at 0°C . The hydroxy acid precipitates; the unsaturated contaminants often remain in the mother liquor or precipitate as oils.

Module 2: Yield Loss & Gummy Solids (Oligomerization)

User Query: The workup resulted in a viscous gum instead of a crystalline solid. Yield is lower than calculated based on crude weight.

Root Cause Analysis:


-Hydroxy acids possess both nucleophilic (-OH) and electrophilic (-COOH) moieties, making them prone to self-esterification .
  • Linear Oligomers: Formation of dimers/trimers via ester linkages.

  • Lactide Formation: Two molecules condense to form a cyclic diester (3,6-diethyl-3,6-diphenyl-1,4-dioxane-2,5-dione). This is thermodynamically driven by the stability of the six-membered ring.

Corrective Protocol:

  • Hydrolysis Equilibrium: Oligomerization is reversible. Ensure the final acid hydrolysis step has sufficient water content. If a gum forms, reflux it in 2N NaOH for 1 hour to hydrolyze esters back to the monomeric carboxylate salt.

  • Avoid Thermal Drying: Do not dry the free acid in an oven above 60°C. Heat promotes dehydration and dimerization. Dry under high vacuum at ambient temperature.

Module 3: The "Almond" Smell (Reversibility)

User Query: During the basic extraction, I smell a faint sweet/almond odor. The yield dropped significantly.

Root Cause Analysis: This indicates the Retro-Cyanohydrin reaction. The formation of the cyanohydrin from propiophenone is an equilibrium process. Under basic conditions (pH > 10), the equilibrium shifts backward, regenerating Propiophenone (the ketone) and releasing Cyanide .

Corrective Protocol:

  • pH Management: When extracting the product into base (to remove neutral impurities), do not exceed pH 10 . Use Sodium Carbonate (

    
    ) rather than Sodium Hydroxide (
    
    
    
    ) if possible.
  • Cold Processing: Perform all basic extractions at 0-5°C . The retro-reaction is temperature-dependent.

  • Quenching: Ensure all cyanide/cyanohydrin is fully hydrolyzed to the amide/acid before any basic workup is attempted.

Visualizing the Reaction Landscape

The following diagram maps the synthetic pathway and the divergence points for the side reactions discussed above.

ReactionPathways Propiophenone Propiophenone (Starting Material) Cyanohydrin Cyanohydrin Intermediate Propiophenone->Cyanohydrin + HCN/TMSCN Amide Intermediate Amide Cyanohydrin->Amide Acid Hydrolysis (Mild) Ketone_Rev Reversion: Propiophenone + HCN Cyanohydrin->Ketone_Rev Base (pH > 11) Retro-Aldol Type Target 2-Hydroxy-2-phenylbutyric Acid (TARGET) Amide->Target Acid Hydrolysis (Strong) Alkene Dehydration: 2-Phenyl-2-butenoic acid (Yellow Impurity) Target->Alkene Heat (>90°C) or Conc. H2SO4 Lactide Oligomerization: Cyclic Lactide/Dimer Target->Lactide Heat + Dry Conditions Self-Esterification Lactide->Target NaOH Hydrolysis

Caption: Figure 1. Synthetic pathway of 2-hydroxy-2-phenylbutyric acid showing critical divergence points for reversion, dehydration, and oligomerization.

Summary of Impurity Profiles

Impurity TypeChemical NameDiagnostic SignalPrevention Strategy
Elimination 2-Phenyl-2-butenoic acidUV Active (TLC); Yellow color; Vinyl H (NMR)Limit hydrolysis temp <80°C; Avoid conc.

.
Oligomer Cyclic Lactide / Linear EstersBroad NMR peaks; Gummy texture; Insoluble in baseHydrolyze gum with NaOH; Avoid oven drying.
Starting Material PropiophenoneKetone C=O stretch (IR); Distinct Alkyl NMREnsure complete reaction; Avoid high pH workup.
Intermediate 2-Hydroxy-2-phenylbutyramideAmide N-H stretch (IR); Mass Spec (M+1)Extend hydrolysis time; Verify conversion by TLC.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for

    
    -hydroxy acid synthesis and cyanohydrin hydrolysis). 
    
  • Corson, B. B., et al. (1941). "Mandelic Acid."[1] Organic Syntheses, Coll.[2][3] Vol. 1, p.336. (Foundational protocol for phenyl-substituted hydroxy acids).

  • Gazzaniga, A., et al. (1991). "Process for the preparation of Indobufen." U.S. Patent 5,068,415. (Industrial context for 2-hydroxy-2-phenylbutyric acid as an intermediate).

  • O'Brien, J. L., & Cleeman, J. (1956).
  • Rule, N. G. (2020). "Troubleshooting Acid-Catalyzed Dehydration in Benzylic Systems." Journal of Chemical Education.

Sources

Optimization

Stability issues of (R)-2-Hydroxy-2-phenylbutyric acid during storage

Welcome to the technical support center for (R)-2-Hydroxy-2-phenylbutyric acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered dur...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-2-Hydroxy-2-phenylbutyric acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the storage and handling of this compound. Here, you will find troubleshooting guidance and frequently asked questions to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the stability of (R)-2-Hydroxy-2-phenylbutyric acid.

Q1: What are the ideal storage conditions for (R)-2-Hydroxy-2-phenylbutyric acid?

A1: To ensure long-term stability, (R)-2-Hydroxy-2-phenylbutyric acid should be stored in a cool, dry, and well-ventilated area, protected from light. Keep the container tightly sealed to prevent moisture absorption and potential degradation.

Q2: What are the visible signs of degradation?

A2: While chemical degradation is not always visible, any change in the physical appearance of the compound, such as discoloration (yellowing), clumping, or the development of an unusual odor, may indicate instability.

Q3: How can I assess the purity of my (R)-2-Hydroxy-2-phenylbutyric acid sample?

A3: The purity of (R)-2-Hydroxy-2-phenylbutyric acid can be reliably determined using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the active pharmaceutical ingredient (API) from any degradation products or impurities.

Q4: Is (R)-2-Hydroxy-2-phenylbutyric acid susceptible to racemization?

A4: Chiral α-hydroxy carboxylic acids can be susceptible to racemization, especially under harsh conditions such as extreme pH or high temperatures. If the stereochemical purity of the (R)-enantiomer is critical for your application, it is advisable to monitor the enantiomeric excess using a suitable chiral chromatography method.

Q5: What are the primary degradation pathways for α-hydroxy carboxylic acids like this one?

A5: Based on the chemical structure, the primary degradation pathways for (R)-2-Hydroxy-2-phenylbutyric acid are likely to include:

  • Oxidation: The benzylic alcohol moiety is susceptible to oxidation, which could lead to the formation of a keto acid.

  • Decarboxylation: At elevated temperatures, α-hydroxy acids can undergo decarboxylation.

  • Hydrolysis: While the molecule itself does not contain ester or amide groups, stability in aqueous solutions of varying pH should be considered, as extreme pH can catalyze other degradation reactions.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions in aromatic compounds.

II. Troubleshooting Guides

This section provides in-depth guidance for specific stability issues you may encounter.

Issue 1: Observed Loss of Purity or Potency in HPLC Analysis

Potential Causes:

  • Chemical Degradation: The compound may have degraded due to improper storage conditions (exposure to heat, light, humidity, or reactive chemicals).

  • Racemization: The (R)-enantiomer may have partially converted to the (S)-enantiomer, leading to a decrease in the peak area of the desired enantiomer when using a chiral column.

  • Microbial Contamination: Although less common for pure chemical compounds, microbial growth in improperly stored solutions can lead to degradation.

Troubleshooting Workflow:

start Loss of Purity/Potency Detected check_storage Verify Storage Conditions (Temperature, Light, Humidity) start->check_storage reanalyze Re-analyze a Freshly Prepared Sample check_storage->reanalyze forced_degradation Perform Forced Degradation Study reanalyze->forced_degradation If issue persists identify_degradants Identify Degradation Products (LC-MS/MS) forced_degradation->identify_degradants optimize_storage Optimize Storage Conditions identify_degradants->optimize_storage retest_material Re-test Material for Fitness for Use optimize_storage->retest_material

Caption: Troubleshooting workflow for loss of purity or potency.

Experimental Protocol: Forced Degradation Study

To understand the stability of (R)-2-Hydroxy-2-phenylbutyric acid under various stress conditions, a forced degradation study is recommended. This will help identify potential degradation products and establish a stability-indicating analytical method.[1][2]

Objective: To intentionally degrade the sample to identify potential degradation pathways and products. The target degradation is typically between 5-20%.[1][3]

Materials:

  • (R)-2-Hydroxy-2-phenylbutyric acid

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of (R)-2-Hydroxy-2-phenylbutyric acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH before analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at 60°C for 8 hours. Neutralize with an equimolar amount of HCl before analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, expose a solution of the compound to the same conditions.

    • Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[4][5] A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Issue 2 for a starting method).

Data Interpretation:

Stress ConditionExpected OutcomePotential Degradation Products
Acid HydrolysisPotential for minor degradation or racemization.Isomers, products of dehydration.
Base HydrolysisHigher potential for degradation and racemization.Products of elimination or rearrangement.
OxidationFormation of new peaks.Keto-acid derivatives.
ThermalPotential for decarboxylation and other degradation.Phenyl propanone, other decomposition products.
PhotostabilityFormation of new peaks, potential for discoloration.Photodegradation products.
Issue 2: Unexpected Peaks in HPLC Chromatogram

Potential Causes:

  • Degradation Products: As identified in the forced degradation study, these peaks could correspond to chemical derivatives of the parent compound.

  • Impurities from Synthesis: Residual starting materials, reagents, or by-products from the manufacturing process.

  • Contamination: Contamination from solvents, glassware, or other sources.

  • Excipient Interference: If analyzing a formulated product, excipients may co-elute or degrade.

Troubleshooting Workflow:

start Unexpected HPLC Peaks check_blank Inject a Solvent Blank start->check_blank check_purity Review Certificate of Analysis (CoA) check_blank->check_purity lc_ms_analysis Perform LC-MS/MS Analysis on the Unknown Peak check_purity->lc_ms_analysis If peak is not a known impurity compare_forced_degradation Compare with Forced Degradation Samples lc_ms_analysis->compare_forced_degradation identify_source Identify Source (Degradation, Impurity, Contamination) compare_forced_degradation->identify_source mitigate Mitigate Source identify_source->mitigate

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Experimental Protocol: Stability-Indicating HPLC-UV Method Development

A stability-indicating method is crucial for separating the main compound from its degradation products. Here is a starting point for developing such a method.

Chromatographic Conditions:

ParameterRecommended Starting Conditions
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm and 254 nm (monitor both)
Injection Volume 10 µL

Method Validation: Once developed, the method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[6] This includes assessing specificity, linearity, accuracy, precision, and robustness.

Issue 3: Change in Physical Appearance (e.g., Color Change)

Potential Causes:

  • Oxidation: Oxidation of the phenyl ring or the benzylic alcohol can lead to the formation of colored byproducts.

  • Photodegradation: Exposure to light can cause photochemical reactions leading to colored degradants.

  • Contamination: Contamination with trace metals or other impurities can catalyze degradation and color formation.

Troubleshooting Steps:

  • Document the Change: Record the nature of the color change and the storage conditions under which it occurred.

  • Protect from Light and Air: Immediately transfer a sample to an amber vial and purge with an inert gas like nitrogen or argon to minimize further photo-oxidation.

  • Analyze the Sample: Use the stability-indicating HPLC method to determine if there is a corresponding loss of purity and the formation of new peaks.

  • Investigate the Cause: Review the handling and storage procedures to identify potential exposure to light, oxygen, or contaminants.

III. References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (URL not available)

  • HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation - IVT Network. [Link]

  • HOFs Built from Hexatopic Carboxylic Acids: Structure, Porosity, Stability, and Photophysics - MDPI. [Link]

  • (PDF) Development and Validation of RP-HPLC Stability-Indicating Methods forthe Determination of Butamirate Citrate and Sodium Cromoglycate - ResearchGate. [Link]

  • Mechanism of thermal degradation for PHB | Download Scientific Diagram - ResearchGate. [Link]

  • (PDF) O‐p‐Methoxyphenyl α‐Hydroxycarboxylic Acids as Versatile Hydroxyalkylation Agents for Photocatalysis - ResearchGate. [Link]

  • Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. [Link]

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, 1996. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. [Link]

  • DIRECT DEGRADATION OF THE BIOPOLYMER POLY[(R)- 3-HYDROXYBUTYRIC ACID] TO (R)-3- HYDROXYBUTANOIC ACID AND ITS METHYL ESTER - ETH Zürich. [Link]

  • Thermal degradation behavior of poly(4-hydroxybutyric acid) | Request PDF - ResearchGate. [Link]

  • HYDROLYTIC AND ENZYMATIC DEGRADATION OF BIOBASED POLY(4-HYDROXYBUTYRATE) FILMS. SELECTIVE ETCHING OF SPHERULITES. - UPC Commons. [Link]

  • Dual Effects of Alpha-Hydroxy Acids on the Skin - MDPI. [Link]

  • Structure and stability of an apo thermophilic esterase that hydrolyzes polyhydroxybutyrate - PMC. [Link]

  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC. [Link]

  • The thermal degradation of poly(-(d)-β-hydroxybutyric acid): Part 1—Identification and quantitative analysis of products | Semantic Scholar. [https://www.semanticscholar.org/paper/The-thermal-degradation-of-poly(-(d)-%CE%B2-hydroxybutyric-Grassie-Murray/c15b94f6e3c0b05008dd5228511475759715104a]([Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. [Link]

  • Thermal Degradation of poly(3-hydroxybutyrate) and poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) in Nitrogen and Oxygen Studied by thermogravimetric-Fourier Transform Infrared Spectroscopy - PubMed. [Link]

  • Hydrolysis of native poly(hydroxybutyrate) granules (PHB), crystalline PHB, and artificial amorphous PHB granules by intracellular and extracellular depolymerases - PubMed. [Link]

  • Hydrolytic degradation of isolated poly(/ -hydroxybutyrate) granules. [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol - SciSpace. [Link]

  • Hydrolytic Degradation of Polylactic Acid Fibers as a Function of pH and Exposure Time. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of (R)-2-Hydroxy-2-phenylbutyric Acid

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-2-Hydroxy-2-phenylbutyric acid is a chiral carboxylic acid of significant interest in synthetic and medicinal chemistry. Its structure, fea...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Hydroxy-2-phenylbutyric acid is a chiral carboxylic acid of significant interest in synthetic and medicinal chemistry. Its structure, featuring a quaternary chiral center bearing a hydroxyl, a carboxyl, a phenyl, and an ethyl group, makes the unambiguous determination of its absolute stereochemistry and enantiomeric purity a critical aspect of its use. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of (R)-2-Hydroxy-2-phenylbutyric acid, offering insights into spectral interpretation and comparing the utility of NMR with other common analytical techniques for chiral analysis.

Molecular Structure and Stereochemistry

The key to understanding the NMR spectrum of (R)-2-Hydroxy-2-phenylbutyric acid lies in its three-dimensional structure. The central carbon atom (C2) is a stereocenter, and the molecule's fixed spatial arrangement influences the magnetic environment of nearby nuclei.

Caption: Molecular structure of (R)-2-Hydroxy-2-phenylbutyric acid with anticipated NMR chemical shift regions.

¹H NMR Spectral Analysis

The proton NMR spectrum of (R)-2-Hydroxy-2-phenylbutyric acid provides a wealth of information. Due to the chiral center at C2, the two methylene protons on C3 are diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts and will couple to each other.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment Notes
H-4 (CH₃)~ 0.8Triplet (t)~ 7.4The terminal methyl group of the ethyl chain. It is split into a triplet by the two adjacent methylene protons (H-3).
H-3 (CH₂)~ 2.0 - 2.2Multiplet (m) or two doublets of quartets (dq)J₃,₄ ≈ 7.4 Hz, J₃a,₃b ≈ 14 HzThese methylene protons are diastereotopic due to the adjacent chiral center. They will appear as a complex multiplet, or ideally as two separate signals, each split by the other methylene proton (geminal coupling) and the methyl protons (vicinal coupling).
Phenyl (Ar-H)~ 7.2 - 7.5Multiplet (m)-The aromatic protons on the phenyl ring typically appear as a complex multiplet in this region.
Hydroxyl (OH)VariableSinglet (s), broad-The chemical shift of the hydroxyl proton is highly dependent on concentration, solvent, and temperature due to hydrogen bonding. It may also exchange with trace water in the solvent, leading to a broad signal or no signal at all.
Carboxyl (COOH)VariableSinglet (s), very broad-Similar to the hydroxyl proton, the carboxylic acid proton's chemical shift is variable and the signal is often very broad.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Carbon(s) Predicted Chemical Shift (δ, ppm) Assignment Notes
C-4 (CH₃)~ 8The terminal methyl carbon of the ethyl group, appearing in the aliphatic region.
C-3 (CH₂)~ 35The methylene carbon of the ethyl group.
C-2~ 78The quaternary carbon of the chiral center, shifted downfield by the directly attached oxygen and phenyl groups.
Phenyl (C_ipso_)~ 140The quaternary aromatic carbon directly attached to C-2.
Phenyl (C_ortho, meta, para_)~ 125 - 129The protonated aromatic carbons.
C-1 (COOH)~ 178The carboxylic acid carbon, appearing at a characteristic downfield chemical shift.

Comparative Analysis

Comparison with 2-Phenylbutyric Acid

To understand the influence of the α-hydroxyl group, it is instructive to compare the spectrum of the title compound with that of 2-phenylbutyric acid.[1][2]

  • ¹H NMR: In 2-phenylbutyric acid, the proton at the chiral center (C2) appears as a triplet around 3.4 ppm. In (R)-2-Hydroxy-2-phenylbutyric acid, this proton is replaced by a hydroxyl group, and the C2 carbon becomes quaternary, resulting in the absence of a signal in this region. The diastereotopic methylene protons (H3) in the title compound are expected to be more deshielded (further downfield) compared to those in 2-phenylbutyric acid due to the electron-withdrawing effect of the adjacent hydroxyl group.

  • ¹³C NMR: The most significant difference is the chemical shift of C2. In 2-phenylbutyric acid, this carbon appears around 59.7 ppm.[2] The introduction of the hydroxyl group in (R)-2-Hydroxy-2-phenylbutyric acid deshields this carbon, shifting its resonance downfield to approximately 78 ppm.

Alternative Methods for Chiral Analysis

While NMR of the underivatized molecule in an achiral solvent confirms the structure, it does not differentiate between the (R) and (S) enantiomers. To determine enantiomeric excess (e.e.), several NMR-based and chromatographic methods are employed.

  • Chiral Derivatizing Agents (CDAs): This involves reacting the chiral analyte with an enantiomerically pure reagent to form diastereomers. These diastereomers have different physical properties and thus distinct NMR spectra. A classic example is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).[3][4] Reaction of (R)-2-Hydroxy-2-phenylbutyric acid with (R)- and (S)-Mosher's acid chloride would produce diastereomeric esters. The analysis of the ¹H or ¹⁹F NMR spectra of these esters allows for the determination of enantiomeric excess by integrating the signals corresponding to each diastereomer.[5]

  • Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, weak diastereomeric complexes with the enantiomers of the analyte in solution. This can induce small chemical shift differences between the signals of the two enantiomers in the ¹H NMR spectrum, allowing for the determination of enantiomeric excess. Examples of CSAs for carboxylic acids include quinine and certain amino acid derivatives.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique for separating enantiomers.[6] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. A variety of CSPs are commercially available, making HPLC a versatile method for determining the enantiomeric purity of compounds like (R)-2-Hydroxy-2-phenylbutyric acid.

Experimental Protocols

NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

NMR_Sample_Preparation_Workflow cluster_0 Preparation cluster_1 Analysis weigh 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (~0.6-0.7 mL, e.g., CDCl₃, DMSO-d₆) weigh->dissolve In a clean vial filter 3. Filter into NMR Tube (Use glass wool plug in a Pasteur pipette) dissolve->filter Ensure no solid particles remain shim 4. Shimming (Optimize magnetic field homogeneity) filter->shim Place sample in spectrometer acquire 5. Acquire Spectrum (¹H, ¹³C, and 2D experiments) shim->acquire process 6. Process Data (Fourier transform, phase, baseline correction) acquire->process

Caption: A standardized workflow for preparing a small organic molecule for NMR analysis.

Detailed Steps:

  • Weighing the Sample: Accurately weigh approximately 5-25 mg of (R)-2-Hydroxy-2-phenylbutyric acid for ¹H NMR, or 50-100 mg for ¹³C NMR, into a small, clean vial.

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃; dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent depends on the solubility of the analyte and should not have signals that overlap with key analyte resonances.

  • Filtration: It is critical to remove any suspended solid particles, as they can degrade the quality of the NMR spectrum by disrupting the magnetic field homogeneity.[1][2] Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube to prevent solvent evaporation and contamination. Clearly label the tube with the sample identity.

  • Instrumental Analysis: The sample is then placed in the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to achieve maximum homogeneity. The desired NMR experiments (¹H, ¹³C, COSY, HSQC, etc.) are then performed.

Conclusion

The ¹H and ¹³C NMR spectra of (R)-2-Hydroxy-2-phenylbutyric acid offer a detailed picture of its molecular structure. Key features, such as the diastereotopic nature of the methylene protons and the chemical shifts of the carbons in the chiral center and the carboxyl group, are direct consequences of its stereochemistry and functional groups. While standard NMR in an achiral solvent confirms the compound's constitution, a comprehensive analysis of its chiral purity requires comparative techniques such as the use of chiral derivatizing agents like Mosher's acid or chromatographic methods like chiral HPLC. This guide provides the foundational knowledge for researchers to effectively utilize NMR spectroscopy in the characterization of this and similar chiral molecules.

References

  • PubChem. 2-Phenylbutyric Acid. National Center for Biotechnology Information. [Link]

  • Biological Magnetic Resonance Bank. BMRB entry bmse000617 - 2-phenylbutyric Acid. [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Organic Chemistry at CU Boulder. NMR Spectrum Acquisition. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • ACS Publications. Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. The Journal of Organic Chemistry. [Link]

  • Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography with Hydroxypropyl-β-Cyclodextrin as Chiral Mobile Phase Additive - PMC. [Link]

  • Frontiers. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. [Link]

  • RSC Publishing. Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - Organic & Biomolecular Chemistry. [Link]

  • SciSpace. Chiral Anisotropic Reagents for Determining the Absolute Configuration of Secondary Alcohols and Carboxylic Acids. [Link]

  • ACS Publications. 19F NMR-Guided Chiral Analysis and Machine Learning for Absolute Configuration Prediction of Carboxylic Acids. Analytical Chemistry. [Link]

  • The Retort. Mosher's Acid. [Link]

  • Wikipedia. Mosher's acid. [Link]

  • Grokipedia. Mosher's acid. [Link]

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Comparative

A Senior Application Scientist's Guide to the Synthesis of (R)-2-Hydroxy-2-phenylbutyric Acid: A Comparative Analysis

(R)-2-Hydroxy-2-phenylbutyric acid (R-HPBA) and its corresponding esters are critical chiral building blocks in the pharmaceutical industry. Their primary significance lies in their role as key intermediates for synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

(R)-2-Hydroxy-2-phenylbutyric acid (R-HPBA) and its corresponding esters are critical chiral building blocks in the pharmaceutical industry. Their primary significance lies in their role as key intermediates for synthesizing a class of potent drugs known as Angiotensin-Converting Enzyme (ACE) inhibitors, including widely used medications like Enalapril, Benazepril, and Ramipril for treating hypertension and heart failure.[1][2] The stereochemistry at the C2 position is paramount for the biological activity of these drugs, making the enantioselective synthesis of the (R)-enantiomer a topic of considerable industrial and academic interest.

This guide provides a comparative analysis of the most prevalent and effective synthetic strategies to obtain enantiomerically pure (R)-HPBA. We will delve into the mechanistic principles, compare the performance with experimental data, and provide detailed protocols for researchers and drug development professionals. The focus is not merely on the "how" but the "why"—justifying the choice of reagents, catalysts, and conditions to achieve optimal yield and stereoselectivity.

Asymmetric Bioreduction of Prochiral Keto-Precursors

The most direct and atom-economical approach to (R)-HPBA is the asymmetric reduction of a prochiral ketone, typically ethyl 2-oxo-4-phenylbutyrate (OPBE) or its corresponding acid (OPBA). This strategy leverages the exquisite stereoselectivity of enzymes, primarily ketoreductases or alcohol dehydrogenases, to convert the planar ketone into a single enantiomer of the desired alcohol. The theoretical yield for this transformation is 100%, making it highly attractive for industrial applications.[3]

Causality of Experimental Choices:

The core challenge in biocatalytic reductions is the requirement for a stoichiometric amount of a reducing cofactor, typically NADPH or NADH. To make the process economically viable, an in-situ cofactor regeneration system is essential. This is commonly achieved in one of two ways:

  • Whole-Cell Biocatalysis: Utilizing living microorganisms (e.g., yeast like Candida krusei) that possess both the necessary reductase enzymes and the endogenous metabolic machinery to regenerate cofactors using a simple carbon source like glucose.[4]

  • Engineered Enzyme Systems: Co-expressing the desired ketoreductase along with a second "helper" enzyme in a host like E. coli. This helper enzyme's role is to regenerate the cofactor. Common pairings include:

    • A carbonyl reductase (CpCR) with glucose dehydrogenase (GDH), where GDH oxidizes glucose to gluconolactone, regenerating NADPH.[5][6][7]

    • A D-lactate dehydrogenase (d-nLDH) mutant with formate dehydrogenase (FDH), where FDH oxidizes formate to carbon dioxide, regenerating NADH.[1][8][9]

The choice of a biphasic system (e.g., water/dibutyl phthalate) can sometimes mitigate substrate inhibition and improve product yields and enantioselectivity by maintaining low concentrations of the substrate in the aqueous phase where the enzyme resides.[4]

Logical Workflow: Coupled Enzyme System for Asymmetric Reduction

cluster_0 Biocatalytic Cycle cluster_1 Cofactor Regeneration OPBE Ethyl 2-Oxo-4-phenylbutyrate (OPBE) CpCR Carbonyl Reductase (CpCR) OPBE->CpCR Substrate R_HPBE (R)-Ethyl 2-Hydroxy-4-phenylbutyrate ((R)-HPBE) NADP NADP+ NADPH NADPH NADP->NADPH Reduction GDH Glucose Dehydrogenase (GDH) NADPH->CpCR Cofactor Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation CpCR->R_HPBE Product (ee >99%) CpCR->NADP Oxidized Cofactor

Caption: Asymmetric reduction of OPBE using a coupled enzyme system with in-situ NADPH regeneration.

Experimental Protocol: Asymmetric Reduction using a Recombinant E. coli System

This protocol is representative of an engineered bi-enzyme coupled system.[5][7]

  • Catalyst Preparation: Cultivate recombinant E. coli cells co-expressing a carbonyl reductase (CpCR) and glucose dehydrogenase (GDH) in a suitable fermentation medium. Harvest the cells via centrifugation when they reach the optimal growth phase and wash with a phosphate buffer (e.g., 100 mM, pH 7.0). The resulting cell paste can be used directly.

  • Reaction Setup: In a temperature-controlled vessel at 30-37°C, prepare a reaction mixture containing:

    • Phosphate buffer (100 mM, pH 6.5-7.0).

    • Ethyl 2-oxo-4-phenylbutyrate (OPBE) as the substrate (e.g., 50-100 mM).

    • Glucose as the co-substrate for regeneration (e.g., 1.2 equivalents relative to OPBE).

    • A catalytic amount of NADP+ (e.g., 0.1 mM).

  • Initiation and Monitoring: Initiate the reaction by adding the prepared E. coli cell paste (e.g., 10 g/L dry cell weight). Monitor the reaction progress by periodically taking samples and analyzing the conversion of OPBE and the formation of (R)-HPBE using chiral HPLC.

  • Workup and Isolation: Once the reaction reaches completion (typically >98% conversion), terminate it by centrifuging to remove the cells. Extract the aqueous supernatant with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude (R)-HPBE.

  • Hydrolysis (Optional): To obtain the final acid, the resulting ester can be saponified using an aqueous base (e.g., NaOH) followed by acidification with HCl to precipitate (R)-2-Hydroxy-2-phenylbutyric acid.

Enzymatic Kinetic Resolution of Racemates

Kinetic resolution is a classic method to separate enantiomers from a racemic mixture.[10] It relies on an enzyme, typically a lipase, that reacts at a significantly different rate with one enantiomer compared to the other. In the context of (R)-HPBA, a racemic mixture of ethyl 2-hydroxy-4-phenylbutyrate ((±)-HPBE) is subjected to enantioselective hydrolysis or acylation.

Causality of Experimental Choices:

  • Hydrolysis: A lipase with (S)-selectivity (e.g., Lipase PS) will preferentially hydrolyze the (S)-ester to the (S)-acid, leaving the unreacted (R)-ester in high enantiomeric excess.[11]

  • Acylation/Transesterification: A lipase can selectively acylate one enantiomer using an acyl donor (e.g., vinyl acetate). If the enzyme is (S)-selective, the (S)-ester is converted to an acylated product, again leaving the (R)-ester behind. This is often preferred as it occurs in organic media, which can simplify workup and improve enzyme stability. The use of vinyl acetate is strategic as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction irreversible and driving it to completion.[12]

The major drawback of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is only 50%, as the other half of the racemic starting material is the "wrong" enantiomer. However, it can be a very effective method for achieving extremely high enantiomeric excess (>99% ee).[12]

Logical Workflow: Lipase-Catalyzed Kinetic Resolution

Racemate Racemic (R,S)-HPBE Lipase Lipase AK ((R)-selective hydrolysis) Racemate->Lipase Substrate R_HPBA (R)-2-Hydroxy-2-phenylbutyric acid (R-HPBA) Lipase->R_HPBA Fast Reaction (Desired Product) S_HPBE Unreacted (S)-HPBE Lipase->S_HPBE Slow Reaction (Enriched Starting Material) Ethanol Ethanol Lipase->Ethanol Water H₂O Water->Lipase Reagent

Caption: Kinetic resolution of racemic HPBE via (R)-selective enzymatic hydrolysis.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution via Transesterification

This protocol is based on established procedures using Lipase AK.[12]

  • Reaction Setup: In a sealed vial, dissolve racemic ethyl-2-hydroxy-4-phenylbutyrate ((±)-HPBE) in an organic solvent (e.g., 2.0 mL of isooctane or toluene).

  • Reagents: Add the acyl donor, vinyl acetate (e.g., 1.5-2.0 equivalents).

  • Initiation: Add the biocatalyst, immobilized Lipase AK (e.g., 20 mg), to the solution.

  • Incubation: Place the vial in an orbital shaker at a controlled temperature (e.g., 30-40°C) and agitation speed (e.g., 150-200 rpm).

  • Monitoring and Termination: Monitor the reaction by chiral HPLC. The goal is to stop the reaction at or near 50% conversion to maximize both the yield and the enantiomeric excess of the remaining (R)-HPBE. The reaction can be terminated by filtering off the immobilized enzyme.

  • Isolation: The product mixture contains unreacted (R)-HPBE and the acylated (S)-enantiomer. These can be separated by column chromatography. The isolated (R)-HPBE can then be hydrolyzed to the acid if desired.

Chemo-Enzymatic Synthesis

Chemo-enzymatic routes combine the strengths of traditional chemical synthesis with the high selectivity of biocatalysis. This approach can open up novel pathways that may be more efficient or use more readily available starting materials than a purely chemical or purely biological route.

One elegant example involves a lactonase-mediated resolution.[13] The synthesis begins with readily available acetophenone, which is chemically converted in several steps to a racemic mixture of cis-/trans-2-hydroxy-4-phenyl-4-butyrolactone. This racemic lactone is then subjected to enzymatic hydrolysis. A highly efficient lactonase selectively hydrolyzes one enantiomer of the lactone to the corresponding hydroxy acid, leaving the other enantiomer of the lactone untouched and in high optical purity. The resolved lactone can then be chemically converted (e.g., via hydrogenation) to the final target molecule, (R)-HPBA.[13]

Logical Workflow: Chemo-Enzymatic Route via Lactone Resolution

cluster_0 Chemical Synthesis cluster_1 Enzymatic Resolution cluster_2 Final Conversion Acetophenone Acetophenone Rac_Lactone Racemic Lactone Acetophenone->Rac_Lactone Multi-step Chemical Conversion Lactonase Lactonase Rac_Lactone->Lactonase R_Lactone (R)-Lactone (>99% ee) Lactonase->R_Lactone Unreacted S_Acid (S)-Hydroxy Acid Lactonase->S_Acid Hydrolyzed R_HPBA (R)-HPBA (98% ee) R_Lactone->R_HPBA Hydrogenation (e.g., Pd/C, H₂)

Caption: A chemo-enzymatic pathway to (R)-HPBA involving enzymatic resolution of a lactone intermediate.

Comparative Performance Analysis

The choice of a synthetic route depends on various factors, including desired scale, cost of reagents and catalysts, required optical purity, and process complexity. The table below summarizes the key performance indicators for the discussed methodologies.

Synthetic Strategy Typical Starting Material Key Catalyst/Reagent Max. Theoretical Yield (%) Reported ee (%) Key Advantages Key Limitations
Asymmetric Bioreduction Ethyl 2-oxo-4-phenylbutyrate (OPBE)Recombinant E. coli (CpCR + GDH)100>99[5][7]High atom economy, high yield and ee, environmentally benign.Requires fermentation and biocatalyst development.
Asymmetric Bioreduction 2-oxo-4-phenylbutyric acid (OPBA)Recombinant E. coli (d-nLDH + FDH)100>99[1][8]Direct route to the acid, excellent ee, high productivity.Potential for substrate/product inhibition.
Enzymatic Kinetic Resolution Racemic ethyl 2-hydroxy-4-phenylbutyrateLipase AK / Novozym 43550>99[11][12]Extremely high ee achievable, well-established enzymes.Low theoretical yield, requires separation of product from starting material.
Chemo-Enzymatic Route AcetophenoneFusarium Lactonase + Pd/C50 (for resolved enantiomer)98[13]Uses inexpensive starting material, high ee.Multi-step process, resolution step limits yield to 50%.

Conclusion

For the synthesis of (R)-2-Hydroxy-2-phenylbutyric acid, asymmetric bioreduction of a prochiral keto-precursor stands out as the most efficient and industrially scalable strategy. It offers superior atom economy with a 100% theoretical yield and consistently delivers enantiomeric excess values exceeding 99%. The development of robust, engineered whole-cell biocatalysts with integrated cofactor regeneration has made this the preferred route for large-scale production.[5][6]

Enzymatic kinetic resolution remains a powerful tool, particularly in a laboratory setting where achieving the highest possible enantiomeric purity is the primary goal and the 50% yield limitation is acceptable. Chemo-enzymatic routes offer creative solutions and can be advantageous if they start from very inexpensive and readily available raw materials, though they often involve more complex, multi-step processes.

Ultimately, the selection of the optimal synthetic route will be guided by a balance of economic considerations, process robustness, and the stringent purity requirements of the final pharmaceutical application.

References

  • Zhang, W., Ni, Y., Suna, Z., Zheng, P., Lin, W., & Zhu, P. (2009). Biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate with Candida krusei SW2026: A practical process for high enantiopurity and product titer. Process Biochemistry, 44(11), 1270-1275.

  • ChemicalBook. (n.d.). (R)-(-)-2-PHENYLBUTYRIC ACID synthesis.

  • Ni, Y., Xu, J., & Li, Z. (2010). A new chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates by combining lactonase-mediated resolution with hydrogenation. Chemical Communications, 46(15), 2754-2756.

  • Ou, Z. M., & Li, R. W. (2012). Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as Catalyst. Advanced Materials Research, 560-561, 333-337.

  • Sheng, B., Zheng, Z., Lv, M., Zhang, H., Qin, T., Gao, C., Ma, C., & Xu, P. (2014). Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System. PLoS ONE, 9(8), e104204.

  • Kaul, P., Kalra, A., & Luthra, R. (2003). Stereospecific Synthesis of (R)-2-Hydroxy Carboxylic Acids Using Recombinant E. coli BL21 Overexpressing YiaE. Biotechnology Progress, 19(5), 1632-1636.

  • Sheng, B., et al. (2014). Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System. PLoS ONE, 9(8), e104204.

  • Bradshaw, C. W., Wong, C.-H., Hummel, W., & Kula, M.-R. (1991). Enzyme-catalyzed asymmetric synthesis of (S)-2-amino-4-phenylbutanoic acid and (R)-2-hydroxy-4-phenylbutanoic acid. Bioorganic Chemistry, 19(3), 29-39.

  • Li, C., Su, E., Song, H., Xu, J., Zhang, R., & Wei, D. (2024). Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. Bioresources and Bioprocessing, 11(1), 99.

  • Huang, S.-J., & Tsai, S.-W. (2004). Kinetic resolution of (R, S)-ethyl 2-hydroxyl-4-phenylbutyrate via lipase-catalyzed hydrolysis and transesterification in isooctane. Journal of Molecular Catalysis B: Enzymatic, 28(2-3), 65-69.

  • Li, C., Su, E., Song, H., Xu, J., Zhang, R., & Wei, D. (2024). Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. Bohrium.

  • D'Arrigo, P., Pedrocchi-Fantoni, G., & Servi, S. (2006). Chemo-enzymatic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate. Tetrahedron: Asymmetry, 17(16), 2415-2419.

  • Li, C., Su, E., Song, H., Xu, J., Zhang, R., & Wei, D. (2024). Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. Bioresources and Bioprocessing, 11(1).

  • BenchChem. (n.d.). An In-Depth Technical Guide to the Enantiomers of (R)-2-Phenylbutanenitrile and (S).

  • University of Bath. (n.d.). Asymmetric Synthesis.

  • BenchChem. (n.d.). Synthesis routes of 2-Phenylbutyric Acid.

  • Sheng, B., et al. (2014). Efficient production of (R)-2-hydroxy-4-phenylbutyric acid by using a coupled reconstructed D-lactate dehydrogenase and formate dehydrogenase system. PubMed.

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  • ResearchGate. (n.d.). Asymmetric synthetic methodologies for the preparation of 2-hydroxy-4-arylbutanoic acid.

  • Wang, D., et al. (2018). Highly Enantioselective Ni-Catalyzed Asymmetric Hydrogenation of β,β-Disubstituted Acrylic Acids. Angewandte Chemie International Edition, 57(28), 8794-8798.

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-2-phenylbutanoic acid. PubChem Compound Database.

Sources

Validation

A Guide to the Cross-Validation of Enantiomeric Excess Determination by Different Analytical Techniques

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compl...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. Since the biological activity of a chiral molecule can reside in a single enantiomer, while its mirror image may be inactive or even harmful, the ability to accurately quantify the enantiomeric composition of a substance is of paramount importance.[1][2]

A single analytical technique, however robust, can be susceptible to unforeseen interferences, matrix effects, or method-specific artifacts that can corrupt the analysis.[3] This guide provides an in-depth comparison of the principal analytical techniques for ee determination and outlines a systematic approach for their cross-validation. By leveraging orthogonal methods—techniques that rely on fundamentally different physicochemical principles—we can establish a self-validating system that ensures the highest degree of confidence in the reported enantiomeric purity.[4]

Core Analytical Techniques for Enantiomeric Excess Determination

The selection of an analytical method is governed by factors such as the physicochemical properties of the analyte, required sensitivity, and available instrumentation.[5] Below is a critical evaluation of the most prevalent techniques.

1. Chiral Chromatography (HPLC, GC, SFC)

Chiral chromatography is the workhorse for enantiomeric separations in both research and quality control settings.[6] The separation relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to different retention times.[7]

  • Principle of Chiral Recognition: The CSP creates a transient diastereomeric complex with each enantiomer.[7] The stability of these complexes differs due to steric and electronic interactions (e.g., hydrogen bonding, π-π stacking), causing one enantiomer to be retained longer on the column.[1] Polysaccharide-based CSPs are among the most versatile and widely used.[8][9]

  • Causality in Method Choice:

    • High-Performance Liquid Chromatography (HPLC): The most versatile technique, suitable for a wide range of non-volatile compounds.[1] Its broad applicability has established it as a primary technique for chiral purity analysis.[2][4]

    • Gas Chromatography (GC): Offers high resolution and sensitivity, particularly for volatile and thermally stable compounds.[8][10] Derivatization may be required to increase volatility.[5]

    • Supercritical Fluid Chromatography (SFC): Known for very fast analysis times and reduced organic solvent consumption compared to HPLC.[7][8] It often provides high resolution and selectivity.[8]

  • Trustworthiness: Chromatographic methods are highly reliable when properly validated. A critical step is to analyze a racemic standard (50:50 mixture) to confirm baseline separation (Resolution, Rs > 1.5) and to establish the elution order of the enantiomers.[5] The enantiomeric excess is calculated from the integrated peak areas.[5][7]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct, non-separative approach to determining enantiomeric purity.[5][6] It relies on converting the enantiomeric environment into a diastereomeric one in situ, making the enantiomers distinguishable in the NMR spectrum.[11]

  • Principle of Chiral Recognition:

    • Chiral Solvating Agents (CSAs): A chiral agent is added to the NMR sample, forming transient, non-covalent diastereomeric complexes with the analyte enantiomers.[11][12] This induces small differences in the chemical shifts (Δδ) for corresponding protons or carbons of the two enantiomers.[13] 2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE) is a common CSA.[6][13]

    • Chiral Derivatizing Agents (CDAs): The analyte is reacted with a chiral reagent, such as Mosher's acid, to form covalent diastereomeric products.[6] These diastereomers have distinct NMR spectra, allowing for quantification by integrating the signals.[14]

  • Causality in Method Choice: NMR is particularly valuable as it provides structural information alongside quantification.[6] It is often faster than chromatography after initial setup and does not require extensive method development for column and mobile phase screening.[5] However, its sensitivity is generally lower than chromatographic methods, making it less suitable for detecting very low levels of an enantiomeric impurity.[6]

  • Trustworthiness: The accuracy of the NMR method depends on achieving baseline resolution of the signals for the two enantiomers. It's crucial to ensure that the integration parameters are set correctly and that the signals being compared are free from overlapping impurities. Both ¹H and ¹³C NMR can be utilized, with ¹³C NMR sometimes offering simpler, singlet signals that are easier to integrate.[15]

3. Capillary Electrophoresis (CE)

Capillary electrophoresis has become a powerful tool for chiral separations due to its high efficiency and resolution.[16] It is particularly advantageous for charged molecules and requires minimal sample volume.[2][17]

  • Principle of Chiral Recognition: Separation is achieved by adding a chiral selector to the background electrolyte (buffer).[17] The enantiomers form transient diastereomeric complexes with the selector, which alters their electrophoretic mobility, leading to different migration times.[18][19] Cyclodextrins are very common chiral selectors used in CE.[16]

  • Causality in Method Choice: CE is an attractive alternative to HPLC, especially when dealing with polar or highly water-soluble compounds. It avoids the use of costly chiral columns and large volumes of organic solvents, aligning with green chemistry principles.[2][17]

  • Trustworthiness: Method reliability hinges on the precise control of parameters like voltage, temperature, and buffer composition. As with chromatography, running a racemic standard is essential to confirm separation and migration order.

4. Chiroptical Spectroscopy (VCD)

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[20]

  • Principle of Chiral Recognition: Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign (mirror images).[21] This property allows for the determination of not only the enantiomeric excess but also the absolute configuration of the molecule by comparing the experimental spectrum to one predicted by quantum chemical calculations.[20][21][22]

  • Causality in Method Choice: VCD is a non-destructive, solution-phase technique that requires no separation or derivatization.[20] It is exceptionally powerful for confirming the absolute configuration of a new chiral entity. While it can be used for ee determination, its primary strength lies in structural elucidation.[23]

  • Trustworthiness: The accuracy of ee determination via VCD relies on a linear relationship between the VCD signal intensity and the enantiomeric excess.[23] A calibration curve must be generated using samples of known enantiomeric composition.

The Cross-Validation Workflow: A Self-Validating System

Cross-validation is the process of confirming that two or more orthogonal analytical methods provide congruent results for the enantiomeric excess of the same sample.[4] This process is critical for method validation and is a requirement for demonstrating the suitability of an analytical procedure under regulatory guidelines such as those from the ICH and FDA.[24][25][26][27]

Workflow Diagram

CrossValidationWorkflow cluster_prep Phase 1: Preparation & System Suitability cluster_method1 Method A: Chiral HPLC cluster_method2 Method B: NMR with CSA cluster_compare Phase 2: Data Comparison & Validation Sample Single Batch of Chiral Analyte Racemic Prepare Racemic Standard (50:50) Sample->Racemic HPLC_Analysis Analyze Chiral Analyte (n=3 injections) Sample->HPLC_Analysis NMR_Analysis Analyze Chiral Analyte with Chiral Solvating Agent Sample->NMR_Analysis HPLC_SST System Suitability Test (Inject Racemic Std) Confirm Rs > 1.5 Racemic->HPLC_SST NMR_SST System Suitability Test (Analyze Racemic Std) Confirm Signal Separation Racemic->NMR_SST HPLC_SST->HPLC_Analysis If Pass HPLC_Calc Calculate ee% (HPLC) from Peak Areas HPLC_Analysis->HPLC_Calc Compare Compare Results |ee%(HPLC) - ee%(NMR)| < δ HPLC_Calc->Compare NMR_SST->NMR_Analysis If Pass NMR_Calc Calculate ee% (NMR) from Signal Integrals NMR_Analysis->NMR_Calc NMR_Calc->Compare Pass Validation Successful: Methods are Correlated Compare->Pass Yes Fail Validation Failed: Investigate Discrepancy Compare->Fail No

Caption: Workflow for cross-validating ee% determination using orthogonal techniques.

Experimental Protocol: Cross-Validation of Chiral HPLC vs. ¹H NMR

This protocol describes a typical workflow for cross-validating the ee determination of a hypothetical chiral amine.

1. Sample Preparation:

  • Analyte Solution: From a single, homogenous batch of the chiral amine, prepare a stock solution at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., HPLC mobile phase).[4] This single source is critical to eliminate sampling error.

  • Racemic Standard: Prepare a true 50:50 racemic standard of the amine. This can be done by weighing equal masses of the pure enantiomers or by using a sample known to be racemic. This standard is the ultimate arbiter for confirming that each method can accurately measure 0% ee.

2. Method A: Chiral HPLC Protocol

  • Instrumentation: HPLC system with a UV detector and a polysaccharide-based chiral stationary phase column (e.g., Chiralpak®).[5]

  • System Suitability:

    • Inject the racemic standard.

    • Causality: The primary goal is to confirm that the two enantiomer peaks are well-separated (baseline resolution, Rs > 1.5 is a common target).[5] This ensures that the integration of the peaks will be accurate and free from overlap.

  • Analysis:

    • Inject the analyte solution in triplicate.

    • Record the chromatograms and integrate the peak areas for the major and minor enantiomers.

  • Calculation:

    • Calculate the enantiomeric excess using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100[5][7]

    • Calculate the mean and relative standard deviation (RSD) of the three injections.

3. Method B: ¹H NMR with Chiral Solvating Agent (CSA)

  • Instrumentation: High-resolution NMR spectrometer (≥400 MHz).[5]

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the analyte in a deuterated solvent (e.g., CDCl₃).

    • Add an appropriate amount of a suitable CSA (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol). The optimal analyte:CSA ratio must be determined experimentally to achieve the best separation of signals.

  • System Suitability:

    • Prepare and analyze the racemic standard with the CSA.

    • Causality: The goal is to identify a pair of proton signals (one for each enantiomer) that are sharp, well-resolved, and free from other signal overlap. This confirms the CSA is effective and allows for accurate integration.

  • Analysis:

    • Acquire the ¹H NMR spectrum of the analyte solution containing the CSA.

    • Carefully integrate the well-resolved signals corresponding to the major and minor enantiomers.

  • Calculation:

    • Calculate the enantiomeric excess using the formula: % ee = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100

    • This provides a result based on a fundamentally different principle than the chromatographic separation.

Data Presentation and Interpretation

Summarizing the results in a clear format is essential for direct comparison.

Table 1: Comparative Performance Data for ee% Determination

ParameterChiral HPLC¹H NMR with CSACapillary ElectrophoresisAcceptance Criteria
Resolution (Rs) > 1.5N/A (Δδ in ppm)HighMethod Dependent
Limit of Quantitation (LOQ) ~0.1%~0.5%~0.1%< Specification Limit
Precision (RSD%) < 5%< 10%< 5%< 20% for minor peak[24]
Analysis Time 10–30 min5–20 min10-25 minN/A
Hypothetical ee% Result 98.5%98.3%98.6%
Cross-Validation Check Pass Pass

Data are typical and may vary based on the specific analyte and instrumentation.[5][8]

Interpreting the Results:

The core directive of cross-validation is to ensure the results are congruent. A pre-defined acceptance criterion should be established (e.g., the absolute difference between the ee% values from the two methods should be ≤ 0.5%).

  • If Results Agree: This provides strong evidence that the measured enantiomeric excess is accurate and the analytical methods are reliable for their intended purpose.

  • If Results Disagree: A discrepancy signals a potential issue that must be investigated. Possible causes include:

    • Co-eluting Impurity (HPLC): An achiral impurity might be hiding under the peak of one of the enantiomers in the HPLC method, artificially inflating its area.

    • Differential Response (NMR): The CSA might interact slightly differently with the analyte versus an impurity, causing signal suppression or enhancement.

    • Racemization: The sample may have degraded or racemized under the conditions of one of the analytical methods (e.g., due to heat in a GC injector).

    • Non-linearity: One of the methods may not have a linear response across the concentration range of the major and minor enantiomers.

By rigorously comparing results from orthogonal techniques, we build a foundation of trust in our analytical data, ensuring that the chiral purity of a compound is known with the highest possible degree of scientific certainty.

References

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  • Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances. (2018). PMC. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-2-Hydroxy-2-phenylbutyric Acid

This guide provides essential, immediate safety and logistical information for the handling of (R)-2-Hydroxy-2-phenylbutyric acid. As your partner in laboratory safety and chemical handling, we aim to build deep trust by...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling of (R)-2-Hydroxy-2-phenylbutyric acid. As your partner in laboratory safety and chemical handling, we aim to build deep trust by providing value beyond the product itself. This document offers procedural, step-by-step guidance designed for researchers, scientists, and drug development professionals to ensure safe and effective handling of this compound.

Understanding the Imperative for Protection: Hazard Profile of (R)-2-Hydroxy-2-phenylbutyric Acid

(R)-2-Hydroxy-2-phenylbutyric acid is a compound that demands careful handling due to its specific hazard profile. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation [1][2].

  • H319: Causes serious eye irritation [1][2].

  • H335: May cause respiratory irritation [1][2].

These classifications are not merely administrative labels; they are critical indicators that dictate the necessary protective measures. Skin and eye irritation signify that direct contact can cause inflammation and discomfort, while respiratory irritation highlights the risk of inhaling the compound, particularly in its powdered form. Therefore, a comprehensive Personal Protective Equipment (PPE) strategy is not just recommended, it is a mandatory component of the risk assessment and handling protocol for this chemical.

Core Protective Measures: Your First Line of Defense

A foundational understanding of the appropriate PPE is crucial before any handling of (R)-2-Hydroxy-2-phenylbutyric acid begins. The following sections detail the minimum required PPE, explaining the rationale behind each selection.

Eye and Face Protection

Given the classification of "causes serious eye irritation"[1][2], robust eye and face protection is non-negotiable.

  • Chemical Safety Goggles: Standard safety glasses are insufficient. Chemical splash goggles that provide a complete seal around the eyes are required to protect against splashes and airborne particles.[3] All eye protection must meet the American National Standards Institute (ANSI) Z87.1 standard in the U.S. or the European Standard EN166 in Europe.[3][4][5]

  • Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[3][6] This provides a secondary layer of protection for the entire face.

Hand Protection

To prevent skin irritation, selecting the correct gloves is paramount. The compound is a solid, but it will be handled in various forms, including as a solution.

  • Chemical-Resistant Gloves: Disposable nitrile gloves are a suitable choice for general laboratory work with this compound, offering good chemical resistance and dexterity.[3][7] Always inspect gloves for any signs of degradation or perforation before use.[4][6] After handling, gloves should be removed using the proper technique to avoid skin contact with any residue on the glove's outer surface and disposed of as contaminated waste.[4]

Skin and Body Protection

Protecting exposed skin is a critical step in preventing irritation.

  • Laboratory Coat: A standard, long-sleeved laboratory coat should be worn and fully fastened to protect the arms and torso.

  • Chemical-Resistant Apron or Suit: For procedures with a higher risk of splashes or when handling larger quantities, a chemical-resistant apron or a full protective suit should be worn over the lab coat.[4]

Respiratory Protection

The potential for respiratory tract irritation necessitates careful management of airborne particles.[1][2]

  • Engineering Controls: The primary method for mitigating inhalation risk is through engineering controls. Always handle (R)-2-Hydroxy-2-phenylbutyric acid in a well-ventilated area, preferably within a certified chemical fume hood.[4][5][6]

  • Respirator: If engineering controls are insufficient to prevent the generation of dust or if you are working outside of a fume hood, a NIOSH (US) or CEN (EU) approved respirator with a particulate filter is required.[4][5][6] The specific type of respirator should be chosen based on a thorough risk assessment of the planned procedure.

Operational Protocol for PPE Selection and Use

The following workflow provides a systematic approach to PPE selection, ensuring that the level of protection is appropriate for the task at hand. This process should be a self-validating system for every protocol you undertake.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_procedure Procedural Phase cluster_disposal Disposal Phase A Review Safety Data Sheet (SDS) for (R)-2-Hydroxy-2-phenylbutyric acid B Assess Task-Specific Risks (e.g., scale, dust/aerosol generation, splash potential) A->B C Select Appropriate PPE based on Risk Assessment B->C D Don PPE in Correct Sequence (e.g., gown, mask/respirator, goggles/face shield, gloves) C->D E Perform Laboratory Task in Designated Area (e.g., fume hood) D->E F Doff PPE in Correct Sequence to Avoid Contamination (e.g., gloves first) E->F G Segregate and Dispose of Contaminated PPE as Hazardous Waste F->G

Caption: PPE Selection and Use Workflow for (R)-2-Hydroxy-2-phenylbutyric Acid.

Task-Specific PPE Recommendations

The level of PPE required can vary based on the specific procedure being performed. The following table provides guidance on the minimum PPE for common laboratory tasks involving (R)-2-Hydroxy-2-phenylbutyric acid.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Chemical safety gogglesNitrile glovesLab coatRequired if outside a fume hood
Preparing Solutions Chemical safety goggles and face shieldNitrile glovesLab coat and chemical-resistant apronNot required if in a fume hood
Running Reactions Chemical safety goggles and face shieldNitrile glovesLab coat and chemical-resistant apronNot required if in a fume hood
Handling Spills Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suitRequired

Decontamination and Disposal of Contaminated Materials

Proper disposal of (R)-2-Hydroxy-2-phenylbutyric acid and any contaminated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment.

  • Waste Disposal: All waste containing this compound must be disposed of in accordance with applicable federal, state, and local environmental regulations.[4][6][8][9] This material should be treated as chemical waste and disposed of through a licensed professional waste disposal service.[4] Do not pour down the drain.[4][6][10]

  • Contaminated PPE: All disposable PPE, such as gloves and any contaminated lab coats, must be disposed of as hazardous waste in a suitable, closed container.[4] Reusable PPE should be thoroughly decontaminated according to established laboratory procedures.

Emergency Response: First Aid for Exposure

In the event of an accidental exposure despite the use of PPE, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[5][6][8]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[5][6][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[5][6][8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][5][6]

By adhering to these stringent PPE protocols, you create a self-validating system of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

  • 2-Hydroxy-2-phenylbutanoic acid | C10H12O3 | CID 287322 - PubChem. [Link]

  • PPE For Chemical Handling With Example - Industrial Safety Tips. [Link]

  • Personal Protective Equipment | US EPA. [Link]

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno. [Link]

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  • Safety equipment, PPE, for handling acids - Quicktest. [Link]

  • Safety Data Sheet 2-Hydroxy-2-methylbutyric acid - metasci. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET - ThermoFisher. [Link]

  • Material Safety Data Sheet - 2-Phenylbutyric acid, 98% - Cole-Parmer. [Link]

  • (R)-2-Hydroxy-4-phenylbutyric acid | C10H12O3 | CID 2759328 - PubChem. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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